molecular formula C12H15N B6589079 6-phenyl-1-azaspiro[3.3]heptane CAS No. 2028257-91-0

6-phenyl-1-azaspiro[3.3]heptane

Cat. No.: B6589079
CAS No.: 2028257-91-0
M. Wt: 173.25 g/mol
InChI Key: CLGPHFCKVJHPAN-UHFFFAOYSA-N
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Description

6-phenyl-1-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2028257-91-0

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

6-phenyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-8-12(9-11)6-7-13-12/h1-5,11,13H,6-9H2

InChI Key

CLGPHFCKVJHPAN-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Foundational & Exploratory

6-phenyl-1-azaspiro[3.3]heptane chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-phenyl-1-azaspiro[3.3]heptane , a high-value spirocyclic scaffold emerging as a superior bioisostere for 4-phenylpiperidine in modern drug discovery.

Structure, Synthesis, and Medicinal Chemistry Utility

Executive Summary: The Rise of sp³-Rich Scaffolds

In the pursuit of improved physicochemical properties and intellectual property (IP) novelty, medicinal chemistry has shifted from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures. This compound represents a cutting-edge "next-generation" bioisostere. While its isomer, 2-azaspiro[3.3]heptane, has been widely utilized, the 1-azaspiro[3.3]heptane core offers a distinct geometric vector and metabolic profile.[1]

This guide details the structural logic, synthetic accessibility via [2+2] cycloaddition, and the strategic application of this scaffold to replace 4-phenylpiperidine moieties in bioactive compounds.

Chemical Structure and Geometric Analysis[2]

Nomenclature and Connectivity

The compound consists of two cyclobutane rings sharing a single spiro-carbon atom.

  • Core: 1-azaspiro[3.3]heptane.[2][3][4][5][6][7][8]

  • Heteroatom: Nitrogen at position 1 (adjacent to the spiro center).

  • Substituent: Phenyl group at position 6 (on the carbocyclic ring, distal to the spiro center).

IUPAC Name: this compound SMILES: C1CNC12CC(C2)C3=CC=CC=C3 Formula: C₁₂H₁₅N Molecular Weight: 173.25 g/mol

Conformational Dynamics & Exit Vectors

Unlike the chair conformation of piperidine, the spiro[3.3]heptane system adopts a "puckered" or butterfly-like conformation to relieve torsional strain.

  • Vector Fidelity: The 1-azaspiro[3.3]heptane scaffold positions the nitrogen lone pair and the C6-substituent in a specific spatial arrangement that mimics the 4-phenylpiperidine pharmacophore but with altered bond angles.

  • Rigidity: The spiro-fusion locks the conformation, reducing the entropic penalty upon binding to protein targets compared to the flexible piperidine ring.

Table 1: Structural Comparison (Piperidine vs. Spiro Scaffold)

Feature4-PhenylpiperidineThis compound
Hybridization sp³ (Flexible Chair)sp³ (Rigid/Puckered)
Fsp³ Fraction HighHigh
Exit Vector Angle ~180° (N to C4)Non-linear (variable pucker)
Lipophilicity (LogP) ModerateLower (typically)
Metabolic Liability High (Ring oxidation)Low (Quaternary spiro center blocks metabolism)

Synthetic Methodology

The synthesis of 1-azaspiro[3.3]heptanes is non-trivial due to the strain energy of the fused four-membered rings. The most authoritative route, validated by recent literature (Kirichok et al., Angew. Chem. 2023), utilizes a thermal [2+2] cycloaddition between an alkene and chlorosulfonyl isocyanate (CSI).[6][9]

Retrosynthetic Analysis

The this compound target is disassembled into two key precursors:

  • 3-Phenyl-methylenecyclobutane: Provides the carbon framework and the phenyl substituent.

  • Chlorosulfonyl Isocyanate (CSI): Provides the nitrogen and the carbonyl carbon for the intermediate lactam.

Detailed Synthetic Protocol

Safety Warning: Chlorosulfonyl isocyanate (CSI) is violently reactive with water and corrosive. Alane (AlH₃) is pyrophoric. All operations must be conducted under inert atmosphere (Ar/N₂) in a fume hood.

Step 1: Preparation of 3-Phenyl-methylenecyclobutane
  • Reagents: 3-Phenylcyclobutanone, Methyltriphenylphosphonium bromide, KOtBu, THF.

  • Procedure: Perform a standard Wittig reaction. Suspend the phosphonium salt in dry THF, add KOtBu at 0°C to form the ylide (yellow), then add 3-phenylcyclobutanone. Stir at room temperature until completion. Workup yields the exocyclic alkene.

Step 2: [2+2] Cycloaddition (The Graf Reaction)[10][3][6][8][11][12]
  • Reagents: 3-Phenyl-methylenecyclobutane, CSI, Toluene/Ether.

  • Mechanism: The highly electrophilic CSI undergoes a stepwise or concerted [2+2] cycloaddition with the exocyclic double bond.

  • Protocol:

    • Dissolve 3-phenyl-methylenecyclobutane in anhydrous diethyl ether or toluene.

    • Cool to 0°C. Dropwise add CSI (1.05 equiv).

    • Allow to warm to RT. The reaction forms an N-chlorosulfonyl-β-lactam intermediate.

    • Reductive Desulfonylation: Carefully quench the mixture into a biphasic solution of Na₂SO₃ (aq) and NaOH to remove the sulfonyl group, yielding the free lactam: 6-phenyl-1-azaspiro[3.3]heptan-2-one .

Step 3: Lactam Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Alane (generated in situ from LiAlH₄ + H₂SO₄/AlCl₃), THF.

  • Protocol:

    • Suspend LiAlH₄ (3-4 equiv) in dry THF at 0°C.

    • Add the solution of 6-phenyl-1-azaspiro[3.3]heptan-2-one dropwise.

    • Heat to reflux for 2–4 hours to ensure complete reduction of the amide carbonyl to the methylene group.

    • Fieser Workup: Cool to 0°C. Carefully add water, 15% NaOH, then water (1:1:3 ratio per gram of hydride). Filter the granular precipitate.

    • Concentrate filtrate to obtain This compound . Isolate as HCl salt for stability.

Synthetic Pathway Diagram

SynthesisPath Start 3-Phenylcyclobutanone Alkene 3-Phenyl- methylenecyclobutane Start->Alkene Wittig (Ph3P=CH2) Lactam 6-Phenyl-1-azaspiro [3.3]heptan-2-one Alkene->Lactam [2+2] Cycloaddition + Reductive Workup CSI Chlorosulfonyl Isocyanate (CSI) CSI->Lactam Product 6-Phenyl-1-azaspiro [3.3]heptane Lactam->Product Reduction (LiAlH4/Alane)

Caption: Synthetic route from cyclobutanone precursor to the final spirocyclic amine via Graf cycloaddition.

Physicochemical Properties & Bioisosterism[2][5][8][14][15][16]

Basicity (pKa)

The 1-azaspiro[3.3]heptane core exhibits a pKa distinct from piperidine.

  • Piperidine pKa: ~11.0

  • 1-Azaspiro[3.3]heptane pKa: Typically 9.5 – 10.5 .

  • Implication: The slightly lower basicity (due to ring strain and s-character of the nitrogen bonds) can improve membrane permeability (LogD) at physiological pH (7.4) by increasing the fraction of the neutral species.

Metabolic Stability

One of the primary advantages of this scaffold is metabolic hardening .

  • Piperidine Liability: The

    
    -carbons (C2/C6) in piperidine are prone to oxidative metabolism by CYP450 enzymes.
    
  • Spiro Advantage: In 1-azaspiro[3.3]heptane, the

    
    -carbon is the quaternary spiro center (C4). This position is sterically hindered and chemically blocked from oxidation. The other 
    
    
    
    -position (C2) is part of a strained ring, which can also alter metabolic susceptibility.
Bioisosteric Mapping

This scaffold is a direct replacement for 4-phenylpiperidine .

Bioisostere cluster_0 Standard Pharmacophore cluster_1 Spirocyclic Bioisostere Piperidine 4-Phenylpiperidine (Flexible, High pKa) Spiro This compound (Rigid, Lower pKa, Novel IP) Piperidine->Spiro  Scaffold Hop    (Maintain Vectors, Improve Props)

Caption: Bioisosteric relationship showing the transition from the flexible piperidine to the rigid spiro core.

Medicinal Chemistry Applications

Case Study: Anesthetic Analogs

Research has demonstrated that replacing the piperidine ring in local anesthetics (e.g., Bupivacaine) with the 1-azaspiro[3.3]heptane core results in active analogs.[6][8][12] The 6-phenyl derivative specifically mimics the hydrophobic bulk required for receptor interaction in CNS targets (e.g., Opioid receptors, Sigma receptors) where 4-phenylpiperidine is the "privileged structure."

Design Strategy

When incorporating this compound:

  • N-Functionalization: The secondary amine (N1) is the handle for coupling to the rest of the drug molecule (alkylation, acylation, reductive amination).

  • Stereochemistry: The molecule possesses a plane of symmetry if the phenyl ring is achiral and the N is unsubstituted (or rapidly inverting). However, substituents on the N or the phenyl ring can create chirality. The 1-aza core itself is achiral but pro-chiral at the nitrogen.

References

  • Kirichok, A. A., et al. (2023).[10][9][12] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[9]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.

  • PubChem Compound Summary. (2025). "this compound (CID 165883935)."[5] National Center for Biotechnology Information.

  • Mykhailiuk, P. K. (2019).[9] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.

Sources

Engineering the Third Dimension: Spirocyclic Piperidine Bioisosteres in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative for Scaffold Morphing

As a Senior Application Scientist navigating the complexities of modern lead optimization, I frequently encounter the limitations of traditional saturated heterocycles. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs[1]. It offers favorable properties such as high chemical stability and the ability to modulate lipophilicity and water solubility[1]. However, standard piperidines often suffer from significant liabilities: their high basicity (pKa ~11) can lead to promiscuous off-target binding (notably hERG channel toxicity), and their exposed


-carbons are prime targets for rapid Cytochrome P450 (CYP)-mediated oxidation and dealkylation[2].

To circumvent these attrition risks, the drug discovery community is increasingly adopting the "escape from flatland" paradigm by incorporating spirocyclic bioisosteres[3]. By replacing sp²-hybridized or simple sp³-ring systems with spirocyclic architectures, we increase the fraction of saturated carbons (


), which directly correlates with improved aqueous solubility and enhanced three-dimensional vector projection for target binding[3].

Physicochemical Profiling and Causality of Bioisosteric Selection

When replacing a piperidine ring, the selection of the spirocyclic bioisostere is not arbitrary; it is a calculated decision driven by the specific liability of the parent molecule.

For instance, the common bioisostere 2-azaspiro[3.3]heptane effectively alters the 3D trajectory of the molecule and improves solubility, but it can still be metabolically unstable[4]. To address this, 1-azaspiro[3.3]heptane was developed[2][4]. The causality behind its superior performance lies in steric occlusion: positioning the spirocenter adjacent to the nitrogen atom physically shields the


-carbon from the heme iron of CYP450 enzymes, effectively blocking 

-oxidation while maintaining a similar basicity to the parent piperidine[2].
Table 1: Comparative Physicochemical Properties of Piperidine Bioisosteres
ScaffoldpKa (Basicity)logD (pH 7.4)Kinetic Solubility (μM)Primary Structural Advantage
Piperidine ~11.01.5 - 2.0HighBenchmark scaffold; highly flexible
2-Azaspiro[3.3]heptane ~9.5 - 10.00.8 - 1.2Very HighImproved solubility; linear vector adjustment
1-Azaspiro[3.3]heptane ~10.51.0 - 1.5HighSteric shielding blocks

-oxidation
1-Oxa-9-azaspiro[5.5]undecane ~9.0< 1.0Very HighDrastically reduced lipophilicity

To systematize the lead optimization process, I employ the following decision matrix when evaluating a problematic piperidine-containing hit compound:

BioisostereSelection Start Identify Piperidine Liability Metabolic High CYP450 Clearance (CLint) Start->Metabolic Lipophilic High logD / Poor Solubility Start->Lipophilic OffTarget Off-Target Binding (e.g., hERG) Start->OffTarget Spiro1 1-Azaspiro[3.3]heptane (Blocks alpha-oxidation) Metabolic->Spiro1 Steric hindrance Spiro2 Oxa-azaspirocycles (Lowers logD) Lipophilic->Spiro2 Fsp3 increase Spiro3 2-Azaspiro[3.3]heptane (Alters 3D Vector) OffTarget->Spiro3 Shape adjustment

Decision matrix for selecting spirocyclic piperidine bioisosteres based on ADME liabilities.

Advanced Synthetic Methodologies

Historically, the synthesis of heavily substituted spirocyclic piperidines was bottlenecked by harsh conditions and low-yielding cyclization steps. Today, we utilize radical hydroarylation driven by visible-light photoredox catalysis to construct these complex architectures under mild, metal-free conditions[5].

Protocol 1: Photoredox-Catalyzed Synthesis of Spirocyclic Piperidines

This protocol details the exo-selective radical cyclization of linear aryl halide precursors into spirocyclic piperidines[5].

Causality of Reagent Selection:

  • 3DPAFIPN (Catalyst): An organic donor-acceptor cyanoarene catalyst chosen because its excited state (

    
     V) is highly susceptible to reductive quenching, generating a powerful ground-state reductant (
    
    
    
    V) capable of reducing unactivated aryl iodides[5].
  • DIPEA (Hünig's Base): Acts as the sacrificial electron donor. Its steric bulk prevents unwanted nucleophilic attacks while efficiently quenching the excited photocatalyst[5].

Self-Validating Experimental Workflow:

  • Preparation: In an inert glovebox environment, charge a 10 mL Schlenk tube with the linear aryl iodide precursor (0.5 mmol), 3DPAFIPN (5 mol%), and anhydrous acetonitrile (5.0 mL).

  • Internal Standardization (Self-Validation Step): Add 1.0 equivalent of 1,3,5-trimethoxybenzene to the mixture. Rationale: This allows for quantitative NMR (qNMR) tracking of the reaction mass balance, ensuring that any loss of yield is attributed to the catalytic cycle rather than downstream purification.

  • Reductant Addition: Inject DIPEA (5.0 equivalents) into the solution[5].

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited state catalyst or intercept the radical intermediates.

  • Irradiation: Irradiate the mixture using a 450 nm blue LED array at ambient temperature for 16 hours.

  • In-Process Control: Remove a 20

    
    L aliquot, dilute in 
    
    
    
    , and acquire a
    
    
    -NMR spectrum. Calculate the conversion against the 1,3,5-trimethoxybenzene standard. Do not proceed to workup until >95% conversion is validated.
  • Isolation: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient) to yield the spirocyclic piperidine.
    

PhotoredoxCycle PC PC (3DPAFIPN) Ground State PC_star PC* (Excited State) PC->PC_star Blue Light (hv) PC_rad PC•− (Reduced) PC_star->PC_rad DIPEA (Reductive Quenching) PC_rad->PC SET to Substrate Substrate Aryl Iodide Precursor Radical Aryl Radical Intermediate Substrate->Radical SET & Halide Expulsion Product Spiropiperidine Product Radical->Product Exo-Cyclization & HAT

Photoredox catalytic cycle for the radical hydroarylation synthesis of spiropiperidines.

ADME & Pharmacokinetic Optimization

The integration of spirocyclic bioisosteres yields profound improvements in pharmacokinetic profiles. By shifting from a flat piperidine to a spirocycle, we routinely observe a decrease in intrinsic clearance (


) in human liver microsomes (HLM)[2]. This is primarily due to the disruption of the optimal geometry required for the CYP450 active site to abstract a proton from the 

-position.
Table 2: Pharmacokinetic (ADME) Impact of Spirocyclic Substitution
Compound / MotifTarget Application

(HLM) (

L/min/mg)
Half-life (

) (min)
Mechanistic Note
Standard Piperidine General> 100< 15Rapid CYP-mediated degradation[2]
1-Azaspiro[3.3]heptane General< 20> 60Steric shielding of nitrogen[2]
Spirocyclic Benzopyran Sigma-1 ReceptorN/AProlongedHigh selectivity over hERG/NMDA[6]

Field-Proven Case Studies

The utility of these bioisosteres is not merely theoretical; it is validated by late-stage clinical candidates.

  • SHP2 Inhibitors: The success of Novartis' allosteric SHP2 inhibitors (e.g., scaffold morphing from SHP099) heavily relied on replacing flat amine moieties with spirocyclic piperidines. This modification provided more points of contact with the target protein, resulting in enhanced biochemical potency and superior hERG selectivity[3].

  • Sigma-1 Receptor Ligands: The synthesis of thiophene bioisosteres of spirocyclic benzopyrans yielded highly potent N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. These compounds demonstrated remarkable target binding (

    
     values down to 0.29 nM) while maintaining high selectivity against a panel of off-target receptors (5-HT, 
    
    
    
    , NMDA), proving the precision that spirocyclic vectors afford[6].

Conclusion

The transition from simple piperidines to spirocyclic bioisosteres represents a maturation in rational drug design. By understanding the causality between 3D molecular architecture and biological liabilities, application scientists can systematically engineer out metabolic weaknesses (like


-oxidation) while enhancing target affinity. Coupled with modern photoredox synthetic protocols, the chemical space of spirocycles is now fully accessible for the next generation of therapeutics.

References

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation National Institutes of Health (PMC) URL:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds PubMed URL: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine ResearchGate URL:[Link]

  • Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans] PubMed URL: [Link]

Sources

6-phenyl-1-azaspiro[3.3]heptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-phenyl-1-azaspiro[3.3]heptane is a high-value saturated heterocycle emerging as a critical scaffold in modern medicinal chemistry. As a member of the azaspiro[3.3]heptane class, it serves as a conformationally restricted, metabolically stable bioisostere for piperidine and phenyl-piperidine moieties.

Unlike traditional flat aromatic systems, this spirocyclic scaffold offers unique 3D vectorization ("exit vectors") that allows for the precise spatial positioning of substituents—specifically the phenyl group at the C6 position relative to the amine at N1. This architectural rigidity is instrumental in optimizing ligand-target binding affinity while improving physicochemical properties such as solubility (


) and metabolic stability (

).

This technical guide details the molecular identity, structural properties, validated synthesis protocols, and strategic applications of this compound in drug design.

Chemical Identity & Physicochemical Profile

The following data constitutes the definitive identity of the molecule.

Property Data / Value
IUPAC Name This compound
Common Name This compound
CAS Number 2028257-91-0
Molecular Formula

Molecular Weight 173.26 g/mol (Average) / 173.12045 Da (Monoisotopic)
SMILES C1CNC12CC(C2)C3=CC=CC=C3
InChIKey CLGPHFCKVJHPAN-UHFFFAOYSA-N
CLogP (Predicted) ~2.0 - 2.5 (Lipophilic, CNS penetrant potential)
TPSA ~12.0 Ų (Secondary amine)
pKa (Predicted) ~9.5 - 10.5 (Typical for secondary azetidines)
Structural Analysis
  • Spirocyclic Core: The molecule consists of two cyclobutane rings sharing a single spiro-carbon (C4).

  • 1-Aza Substitution: A nitrogen atom replaces a carbon at position 1 (in the first ring), creating an azetidine moiety. This secondary amine acts as a key hydrogen bond donor/acceptor and a handle for further functionalization.

  • 6-Phenyl Substitution: The phenyl group is attached to the distal cyclobutane ring at position 6. Due to the puckered conformation of cyclobutane rings (butterfly shape), the phenyl group can adopt specific axial or equatorial-like orientations, providing defined vectors for

    
     stacking or hydrophobic pocket occupancy.
    

Validated Synthesis Protocol

The most robust route to 1-azaspiro[3.3]heptanes involves the Graf Isocyanate Cycloaddition followed by reduction. This method is preferred for its scalability and ability to generate the spiro-quaternary center efficiently.

Mechanism of Action (Causality)
  • [2+2] Cycloaddition: The reaction utilizes the high reactivity of Chlorosulfonyl Isocyanate (CSI) with an exocyclic alkene. The CSI undergoes a stepwise or concerted [2+2] cycloaddition to form a

    
    -lactam (azetidin-2-one) ring spiro-fused to the existing cyclobutane.
    
  • Reductive Ring Opening: The resulting lactam is a stable intermediate. Strong reduction (e.g., with Alane or LAH) removes the carbonyl oxygen, yielding the saturated azetidine ring.

Step-by-Step Experimental Workflow

Precursor: 3-phenyl-1-methylenecyclobutane (synthesized via Wittig olefination of 3-phenylcyclobutanone).

Step 1: Spiro-Lactam Formation

  • Reagents: 3-phenyl-1-methylenecyclobutane (1.0 eq), Chlorosulfonyl Isocyanate (CSI, 1.2 eq),

    
     (excess), Anhydrous 
    
    
    
    (DCM).
  • Procedure:

    • Cool a solution of 3-phenyl-1-methylenecyclobutane in DCM to 0°C under

      
      .
      
    • Add CSI dropwise (exothermic). Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: The intermediate N-chlorosulfonyl lactam is hydrolyzed. Add the reaction mixture to a biphasic system of

      
      /water/sulfite to remove the sulfonyl group.
      
    • Isolation: Extract with DCM, dry over

      
      , and concentrate. Purify via flash chromatography.
      
    • Intermediate: 6-phenyl-1-azaspiro[3.3]heptan-2-one.

Step 2: Lactam Reduction

  • Reagents:

    
     (LAH, 2.5 eq) or 
    
    
    
    (generated in situ), Anhydrous THF.
  • Procedure:

    • Suspend LAH in dry THF at 0°C.

    • Add the spiro-lactam (dissolved in THF) dropwise.

    • Reflux the mixture for 4–6 hours to ensure complete reduction of the amide carbonyl.

    • Workup: Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ). Filter the aluminum salts.
    • Purification: The crude amine is often purified as an HCl or oxalate salt for stability.

Synthesis Pathway Diagram

Synthesis SM 3-phenyl-1- methylenecyclobutane Inter N-sulfonyl Intermediate SM->Inter [2+2] Cycloaddition (DCM, 0°C) CSI Chlorosulfonyl Isocyanate (CSI) CSI->Inter Lactam 6-phenyl-1-azaspiro [3.3]heptan-2-one Inter->Lactam Hydrolysis (Na2CO3) Product 6-phenyl-1-azaspiro [3.3]heptane Lactam->Product Reduction (Reflux) Red LiAlH4 / THF (Reduction) Red->Product

Figure 1: Synthetic route transforming exocyclic alkenes to the 1-azaspiro[3.3]heptane scaffold via the Graf isocyanate method.

Medicinal Chemistry Applications

The this compound scaffold is not merely a structural novelty; it is a strategic tool for Lead Optimization .

Bioisosterism (Piperidine Replacement)
  • Concept: Piperidines are ubiquitous in drugs (e.g., opioids, antihistamines) but often suffer from metabolic liability (oxidation at

    
    -carbons).
    
  • Advantage: Replacing a piperidine with 1-azaspiro[3.3]heptane retains the basic amine and spatial volume but alters the ring geometry. The spiro-center creates a "kink" that can improve selectivity by avoiding steric clashes in off-target proteins.

  • Metabolic Stability: The strained cyclobutane rings are surprisingly resistant to oxidative metabolism (P450s) compared to the flexible piperidine ring, potentially increasing the half-life (

    
    ) of the drug candidate.
    
Exit Vector Engineering
  • Phenyl Positioning: In a standard 4-phenylpiperidine, the phenyl group is equatorial. In this compound, the phenyl group projects at a distinct angle defined by the spiro[3.3] geometry. This allows the phenyl ring to access hydrophobic sub-pockets that are topologically inaccessible to standard piperidine or piperazine analogs.

Lipophilicity Modulation
  • LogP/LogD: The spirocyclic core is more compact and rigid than cyclohexyl analogs. This often results in a lower lipophilicity (LogP) for the same carbon count, improving solubility and reducing promiscuous binding (lower toxicity risk).

References

  • Kirichok, A. A., et al. (2023).[1] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Promising Scaffolds for Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512–4515. Link

  • PubChem Compound Summary. (2025). This compound (CID 165883935).[2][3] National Center for Biotechnology Information. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

Sources

1-Azaspiro[3.3]heptane Derivatives: A Technical Guide to Next-Generation Piperidine Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic properties in drug discovery frequently relies on bioisosteric replacement. Piperidine, a ubiquitous nitrogenous heterocycle found in over 30 FDA-approved drugs, is a common target for such replacements to mitigate metabolic liabilities and navigate crowded intellectual property (IP) spaces[1]. While 2-azaspiro[3.3]heptane has been widely utilized since 2010, its constitutional isomer, 1-azaspiro[3.3]heptane , has historically been underexplored due to synthetic bottlenecks[2].

Recent breakthroughs in synthetic methodology have unlocked the 1-azaspiro[3.3]heptane scaffold, allowing medicinal chemists to leverage its unique orthogonal exit vectors, high metabolic stability, and unencumbered patent space[3]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthetic protocols, and patent landscape of 1-azaspiro[3.3]heptane derivatives.

Mechanistic Rationale & Physicochemical Profiling

The strategic replacement of a piperidine ring with a 1-azaspiro[3.3]heptane core is driven by the need to escape "flatland" (sp²-rich chemical space) while maintaining the basicity required for target engagement.

Causality in Bioisosteric Design

Unlike 2-azaspiro[3.3]heptane, which presents a linear and symmetrical geometry, 1-azaspiro[3.3]heptane positions the nitrogen atom adjacent to the spirocyclic center. This subtle structural shift alters the spatial trajectory of the substituent exit vectors, providing a denser, more rigid 3D conformation that can enhance target selectivity and reduce off-target cytotoxicity[4]. Furthermore, the increased sp³ character and steric shielding around the nitrogen atom significantly reduce intrinsic clearance (


) by cytochrome P450 enzymes, enhancing metabolic stability[5].
Quantitative Data Comparison

The following table summarizes the physicochemical advantages of the 1-azaspiro[3.3]heptane scaffold compared to traditional piperidine and its 2-aza isomer[5],[6].

Physicochemical PropertyPiperidine2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane
pKa (Hydrochloride salt) ~11.2~11.0~11.2
Lipophilicity (LogP impact) BaselineReducedTunable / Modulated
Metabolic Stability (

)
BaselineImprovedHighly Improved
3D Geometry (Exit Vectors) Linear/EquatorialLinear/SymmetricalAngled/Orthogonal
Intellectual Property Space Highly Crowded (>30 drugs)Crowded (>500 patents)White Space (Emerging)

Synthetic Methodology & Experimental Protocols

For years, the synthesis of monosubstituted 1-azaspiro[3.3]heptanes was hindered by the instability of the highly strained 4-membered azetidine ring during reduction steps[2]. A robust, scalable route was recently established by Mykhailiuk and colleagues at Enamine, utilizing a thermal [2+2] cycloaddition followed by a chemoselective reduction[7],[3].

SynthesisWorkflow A Endocyclic Alkene (Cyclobutane) C Spirocyclic β-lactam Intermediate A->C Thermal [2+2] Cycloaddition B Graf's Isocyanate (ClO2S-NCO) B->C E 1-Azaspiro[3.3]heptane Target Core C->E Selective Reduction D Alane (AlH3) Reducing Agent D->E

Fig 1: Modular synthesis workflow of 1-azaspiro[3.3]heptane via β-lactam intermediate.

Step-by-Step Protocol: Synthesis of 1-Azaspiro[3.3]heptane

Objective : Construction of the monosubstituted 1-azaspiro[3.3]heptane core from an endocyclic alkene.

Expertise & Causality : The critical challenge in this workflow is the reduction of the spirocyclic β-lactam. Standard reducing agents such as Lithium Aluminum Hydride (


) or Borane (

) lead to extensive C-N or C-C bond cleavage due to the extreme ring strain of the spiro-fused four-membered rings[7]. Alane (

) is specifically chosen because it provides a milder, highly chemoselective reduction of the carbonyl group to a methylene group without rupturing the azetidine ring[3].
Phase 1: Thermal [2+2] Cycloaddition
  • Preparation : Dissolve the endocyclic alkene (e.g., a methylenecyclobutane derivative) in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane) under an inert argon atmosphere.

  • Addition : Cool the reaction mixture to

    
    . Dropwise add Graf's isocyanate (chlorosulfonyl isocyanate, 
    
    
    
    ). Rationale: Graf's isocyanate is exceptionally electrophilic, enabling the [2+2] cycloaddition to proceed thermally without the need for transition-metal catalysis[8].
  • Reaction : Allow the mixture to warm to room temperature and stir. The reaction forms an N-chlorosulfonyl β-lactam intermediate.

  • Hydrolysis : Quench the reaction carefully with an aqueous reductive/hydrolytic workup (using sodium sulfite and sodium bicarbonate) to cleave the chlorosulfonyl group, yielding the free spirocyclic β-lactam[3].

Phase 2: Chemoselective Reduction
  • Reagent Generation : Freshly prepare alane (

    
    ) in situ by reacting 
    
    
    
    with Aluminum Chloride (
    
    
    ) in anhydrous ether or THF at
    
    
    . Validation Check: It is critical to ensure the complete consumption of
    
    
    during this step; residual
    
    
    will cause ring opening of the β-lactam[7].
  • Reduction : Slowly add the spirocyclic β-lactam solution to the freshly prepared

    
     solution at 
    
    
    
    .
  • Completion : Stir the mixture at room temperature until complete conversion is observed via LC-MS.

  • Workup : Quench the excess alane using a standard Fieser workup (water, 15% NaOH, water) to precipitate aluminum salts. Filter the mixture through Celite and concentrate the filtrate to isolate the pure 1-azaspiro[3.3]heptane core[3].

Drug Discovery Applications & Patent Landscape

The incorporation of 1-azaspiro[3.3]heptane into lead compounds is a highly effective strategy for generating novel intellectual property (IP) while maintaining or improving pharmacological efficacy. As a proof of concept, researchers successfully replaced the piperidine fragment in the anesthetic drug bupivacaine with 1-azaspiro[3.3]heptane, resulting in a patent-free analogue that retained high in vivo antinociceptive activity[3],[5].

IPLandscape A Lead Optimization (Piperidine Core) B Scaffold Hopping (1-Azaspiro[3.3]heptane) A->B Bioisosteric Replacement C Physicochemical Profiling (pKa ~11.2, LogP) B->C D Metabolic Stability (Improved CLint) C->D In vitro validation E Patent Generation (FTO & Novel IP Space) C->E Structural Novelty

Fig 2: Strategic workflow for utilizing 1-azaspiro[3.3]heptane to navigate IP space.

Patent Literature Review

The patentability of 1-azaspiro[3.3]heptane derivatives is rapidly gaining traction across diverse therapeutic areas. Notable examples from the patent literature include:

  • Neurological & Inflammatory Disorders : US Patent 11,390,610 B2 details the use of 1-azaspiro[3.3]heptanyl piperazine derivatives as Monoacylglycerol Lipase (MAGL) inhibitors, targeting neuroinflammation and neurodegenerative diseases[9].

  • Hepatitis B Virus (HBV) : European Patent EP 3504212 B1 describes substituted pyrrolizine compounds incorporating 6-oxa-1-azaspiro[3.3]heptane derivatives for the inhibition of HBV replication[10].

  • Cannabinoid Receptor Modulators : WO2013068306A1 and US20120316147A1 highlight the integration of 1-azaspiro[3.3]heptane into triazolopyrimidine and pyridine derivatives, respectively, acting as potent Cannabinoid Receptor 2 (CB2) agonists for pain and immune modulation[11],[12].

Conclusion

1-Azaspiro[3.3]heptane represents a paradigm shift in bioisosteric design. By overcoming historical synthetic barriers via alane-mediated chemoselective reduction, medicinal chemists can now access a highly stable, non-flat scaffold. Its near-identical basicity to piperidine, combined with superior metabolic stability and uncrowded patent space, makes it an indispensable building block for next-generation drug discovery.

References

  • A piperidine proxy | C&EN Global Enterprise - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition (PubMed) URL:[Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes Source: ChemRxiv URL:[Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine (Full Text) Source: ResearchGate / Angew. Chem. Int. Ed. URL:[Link]

  • Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes Source: ResearchGate URL:[Link]

  • WO2013068306A1 -[1, 2, 3] triazolo [4, 5 -d] pyrimidine derivatives as agonists of the cannabinoid receptor 2 Source: Google Patents URL
  • US11390610B2 - Piperazine derivatives as MAGL inhibitors Source: Google Patents URL
  • US20120316147A1 - Novel pyridine derivatives Source: Google Patents URL
  • EP3504212B1 - Substituted Pyrrolizine Compounds and Uses Thereof Source: European Patent Office (Google APIs) URL:[Link]

Sources

Conformational Landscape of 6-Phenyl-1-azaspiro[3.3]heptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-azaspiro[3.3]heptane scaffold has emerged as a significant structural motif in modern medicinal chemistry, valued for its three-dimensional character and its role as a bioisostere for more traditional ring systems like piperidine.[1][2][3] The introduction of a phenyl substituent at the 6-position imparts specific stereochemical and electronic properties that can profoundly influence molecular interactions with biological targets. A comprehensive understanding of the conformational preferences of 6-phenyl-1-azaspiro[3.3]heptane is therefore critical for rational drug design and the development of structure-activity relationships. This guide provides a detailed exploration of the conformational analysis of this molecule, integrating theoretical principles with actionable experimental and computational protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable interest in drug discovery due to their inherent rigidity and well-defined three-dimensional geometry.[4] The spiro[3.3]heptane framework, composed of two fused cyclobutane rings, offers a unique and constrained topology. The incorporation of a nitrogen atom to form a 1-azaspiro[3.3]heptane introduces a key site for chemical modification and potential interactions with biological macromolecules.[5] When substituted with a phenyl group, the resulting molecule, this compound, presents a fascinating case for conformational analysis, where the interplay between the puckered four-membered rings and the orientation of the aromatic substituent dictates the overall molecular shape and, consequently, its biological activity.

Theoretical Conformational Analysis

The conformational landscape of this compound is primarily defined by the puckering of the two four-membered rings and the rotational orientation of the phenyl substituent.

Ring Puckering in the Spiro[3.3]heptane Core

Contrary to a planar representation, cyclobutane and azetidine rings adopt a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsed hydrogen atoms.[6][7] This puckering comes at the cost of a slight increase in angle strain, as the internal bond angles deviate from the ideal 90 degrees of a planar square.[6] For the spiro[3.3]heptane system, both the cyclobutane and the azetidine rings are expected to be puckered. X-ray crystallographic studies of related spiro[3.3]heptane derivatives have confirmed this, showing dihedral angles of puckering ranging from 12° to 29°.[8]

This puckering creates two distinct substituent positions on each ring carbon (excluding the spirocenter): axial-like and equatorial-like. In general, bulky substituents on a four-membered ring preferentially occupy the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions.

Conformational Isomers of this compound

The presence of the phenyl group at the 6-position of the cyclobutane ring leads to two primary ring conformers, distinguished by the axial or equatorial placement of the phenyl group. Computational studies on phenylcyclobutane suggest that the equatorial conformer is favored.[2]

  • Equatorial Conformer (More Stable): The phenyl group occupies an equatorial-like position on the puckered cyclobutane ring. This conformation minimizes steric hindrance between the phenyl group and the axial hydrogen atoms on the same ring.

  • Axial Conformer (Less Stable): The phenyl group is in an axial-like position, leading to significant steric repulsion with the axial hydrogen on the C5 carbon and potential interactions with the azetidine ring.

The energy difference between these two conformers is expected to be significant enough that the equatorial conformer will be the predominantly populated species at room temperature.

Rotational Conformations of the Phenyl Group

In addition to the ring puckering, the rotation of the phenyl group around the C6-C(phenyl) bond introduces further conformational possibilities. The barrier to rotation of a phenyl group on a cyclobutane ring is influenced by steric interactions with adjacent substituents.[9][10] The most stable rotational conformation is likely one where the plane of the phenyl ring is perpendicular to the plane of the cyclobutane ring to minimize steric clashes with the adjacent methylene groups.

Experimental Determination of Conformation

The conformational preferences of this compound in solution and the solid state can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. A combination of 1D and 2D NMR experiments can provide detailed information about the predominant conformation of this compound.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

    • Rationale: The chemical shifts of the protons on the cyclobutane and azetidine rings will be influenced by their axial or equatorial positions due to anisotropic effects from the phenyl ring and the C-C and C-N bonds. Protons in an axial position are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

    • Rationale: Similar to proton shifts, carbon chemical shifts are sensitive to the local electronic and steric environment, providing additional data points for conformational assignment.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Perform a COSY experiment to establish proton-proton scalar coupling networks within the molecule.

    • Rationale: This experiment will confirm the connectivity of protons on the azetidine and cyclobutane rings, aiding in the unambiguous assignment of signals.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

    • Rationale: This is essential for the definitive assignment of both ¹H and ¹³C resonances.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition:

    • Acquire a NOESY or ROESY spectrum with a mixing time of 300-800 ms.

    • Rationale: This is the key experiment for determining through-space proximity of protons. For the favored equatorial conformer, NOE correlations are expected between the phenyl protons and the equatorial protons on the cyclobutane ring. Conversely, in the axial conformer, NOEs would be observed between the phenyl protons and the axial protons. The presence and intensity of these cross-peaks provide direct evidence for the predominant conformation.[1][11]

Parameter Expected Observation for Equatorial Phenyl Conformer Rationale
¹H Chemical Shifts Protons on the same face as the phenyl group will be shielded (upfield shift). Axial protons will generally be upfield of equatorial protons.Anisotropic effect of the phenyl ring and the rigid ring structure.
³J(H,H) Coupling Constants The magnitude of vicinal coupling constants will depend on the dihedral angle as described by the Karplus equation. Different puckering modes will result in distinct coupling patterns.The Karplus relationship correlates dihedral angle to the magnitude of the coupling constant.
NOE/ROE Correlations Strong NOEs between the ortho-protons of the phenyl ring and the equatorial protons at C5 and C7.Protons that are close in space (< 5 Å) will show a Nuclear Overhauser Effect.
Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles that define the conformation.

  • Crystal Growth:

    • Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, methanol).

    • Rationale: The formation of a well-ordered, single crystal is a prerequisite for a successful diffraction experiment.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

    • Rationale: The diffraction pattern is a result of the interaction of X-rays with the electron density of the crystal lattice.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

    • Rationale: This computational process translates the diffraction data into a precise three-dimensional model of the molecule. The final refined structure provides definitive evidence of the solid-state conformation.

Computational Conformational Analysis

In conjunction with experimental methods, computational chemistry offers a powerful approach to explore the conformational energy landscape of this compound.

G cluster_0 Computational Workflow for Conformational Analysis start Initial 3D Structure Generation of this compound conf_search Conformational Search (e.g., Molecular Mechanics - MMFF94) start->conf_search Generate diverse starting geometries geom_opt Geometry Optimization of Conformers (e.g., DFT - B3LYP/6-31G*) conf_search->geom_opt Optimize low-energy conformers freq_calc Frequency Calculation to Confirm Minima and Obtain Thermodynamic Data geom_opt->freq_calc Verify true minima nmr_pred Prediction of NMR Parameters (e.g., GIAO method) geom_opt->nmr_pred Calculate theoretical spectra energy_analysis Analysis of Relative Energies (ΔG) and Boltzmann Population freq_calc->energy_analysis Calculate relative stabilities comparison Comparison with Experimental Data energy_analysis->comparison Identify most probable conformers nmr_pred->comparison Validate computational model

Caption: A typical computational workflow for the conformational analysis of this compound.

  • Initial Structure Generation: Build a 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a wide range of possible low-energy conformations.

  • Quantum Mechanical Optimization: Take the unique low-energy conformers from the molecular mechanics search and perform full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: For each optimized geometry, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (enthalpy and entropy) to calculate the Gibbs free energy.

  • Energy Analysis: Calculate the relative Gibbs free energies of all stable conformers to determine their populations at a given temperature using the Boltzmann distribution.

  • Prediction of NMR Parameters: For the most stable conformers, predict ¹H and ¹³C chemical shifts using a method like GIAO (Gauge-Including Atomic Orbital). These predicted values can then be compared with experimental data to validate the computational model.

Synthesis and Discussion

The integration of theoretical, experimental, and computational data provides a comprehensive picture of the conformational preferences of this compound.

G cluster_1 Conformational Equilibrium Axial Axial Phenyl Conformer TransitionState Ring Inversion Transition State Axial->TransitionState Less Favored Equatorial Equatorial Phenyl Conformer Equatorial->TransitionState Favored

Caption: The conformational equilibrium between the axial and equatorial phenyl conformers.

The combined evidence strongly suggests that the this compound molecule will predominantly exist in a conformation where:

  • Both the azetidine and cyclobutane rings are puckered.

  • The phenyl group occupies an equatorial-like position on the cyclobutane ring.

  • The plane of the phenyl ring is oriented to minimize steric interactions with the spirocyclic core.

This preferred conformation has significant implications for drug design. The defined spatial orientation of the phenyl group and the nitrogen atom creates a specific pharmacophore that will dictate how the molecule interacts with its biological target. Understanding this conformational bias allows for the design of analogues with modified properties, such as enhanced binding affinity or improved pharmacokinetic profiles.

Conclusion

The conformational analysis of this compound reveals a molecule with a well-defined three-dimensional structure governed by the puckering of its constituent four-membered rings and the steric demands of the phenyl substituent. While the equatorial conformer is predicted to be the most stable, a comprehensive approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a complete and accurate understanding of its conformational landscape. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to investigate this and related spirocyclic systems, ultimately facilitating the rational design of novel therapeutics.

References

  • Greenberg, A., & Liebman, J. F. (1978). Strained Organic Molecules. Academic Press.
  • Mastryukov, V. S., & Osina, E. L. (1987). The Molecular Structure of Spiro[3.3]heptane. Journal of Molecular Structure, 158(1-2), 145-150. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The spiro[3.3]heptane motif. Chemical Reviews, 114(17), 8257-8313. [Link]

  • Butts, C. P., & Jones, C. R. (2012). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule–arugosin C. Chemical Communications, 48(43), 5271-5273. [Link]

  • Fuchs, B., & Perlin, A. S. (1972). A dynamic nmr study of restricted rotation of two substituted phenyl groups in a cis 1,2-diphenylcyclobutane. Tetrahedron, 28(24), 6175-6186. [Link]

  • Ohtake, Y., & Inagaki, F. (2003). Conformations of a phenyl group, and its effect on the barrier to rotation in substituted ethanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1266-1270. [Link]

  • Egron, D., & Al-Mourabit, A. (2004). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 108(35), 7246-7252. [Link]

  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current opinion in structural biology, 13(5), 581-588. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. Monatshefte für Chemie-Chemical Monthly, 146(10), 1579-1594. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • Wishart, D. S. (2011). NMR spectral assignment and structural calculations. EMBL Hamburg. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Grygorenko, O. O., et al. (2020). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 56(75), 11074-11077. [Link]

  • Kulik, H. J., & Schindler, C. S. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

  • Stepanov, A. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(5), 787-792. [Link]

  • Mykhailiuk, P. K. (2021). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]

Sources

6-Phenyl Substituted Spiro[3.3]heptanes: Precision Lipophilicity Modulation in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from "flat" aromatic drug candidates to three-dimensional (3D) architectures, medicinal chemists often face a paradox: increasing fraction sp3 (Fsp3) improves solubility and metabolic stability but can unpredictably alter potency and lipophilic efficiency (LipE).[1] The spiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperazines and piperidines, typically lowering LogD significantly.[2][3]

However, "lowering" is not always the goal; "modulation" is. This guide focuses on the 6-phenyl substituted spiro[3.3]heptane motif.[4] This specific substitution pattern allows researchers to re-introduce a precise hydrophobic vector—mimicking the geometric projection of a para-substituted biphenyl or phenyl-piperidine system—while retaining the favorable physicochemical properties of the strained spiro-core.

Part 1: The Physicochemical Landscape

The "Escape from Flatland" and the Lipophilicity Drop

Replacing a flat aromatic ring (e.g., phenyl) or a chair-form heterocycle (e.g., piperidine) with a spiro[3.3]heptane core induces a dramatic shift in physicochemical properties.

  • LogD Reduction: Unlike larger spirocycles, the 2-azaspiro[3.3]heptane core often lowers LogD

    
     by 0.5 to 1.0 units compared to its piperidine analog.[2][3] This is attributed to the "solvation penalty" of the strained rings and, in the case of amines, a modulation of pKa (often increasing basicity, thus lowering LogD at physiological pH).
    
  • Metabolic Stability: The quaternary spiro-carbon eliminates a common metabolic soft spot (the methine hydrogen in piperidines).

The Role of the 6-Phenyl Substituent

The addition of a phenyl group at the 6-position (distal to the nitrogen at position 2) serves a critical "anchoring" function.

  • Lipophilicity Recovery: If the spiro-switch lowers LogD too drastically (impairing permeability or blood-brain barrier penetration), the 6-phenyl group acts as a "lipophilicity rheostat," incrementally raising LogP back to an optimal range (typically 2–3).

  • Geometric Mimicry: The vector formed by the 2-N and the 6-Phenyl group in a spiro[3.3]heptane is linear, closely mimicking the vector of a 1,4-disubstituted piperazine or a para-substituted benzene. This allows the scaffold to fit into hydrophobic pockets originally occupied by flat aromatic systems, preserving potency.

Vector Analysis: Flat vs. Spiro

The diagram below illustrates the decision logic for employing this scaffold.

LipophilicityModulation Flat Flat Aromatic Lead (High LogD, Low Sol) SpiroHop Spiro[3.3]heptane Hop (LogD drops ~1.0 unit) Flat->SpiroHop Scaffold Hop PotencyLoss Loss of Hydrophobic Interactions SpiroHop->PotencyLoss Overshoot (Too Polar) SixPhenyl 6-Phenyl Substitution (The Solution) SpiroHop->SixPhenyl Direct Design PotencyLoss->SixPhenyl Add Hydrophobic Vector Outcome Optimized Candidate (Balanced LogD, High Fsp3) SixPhenyl->Outcome Restored Potency + Improved Props

Figure 1: Decision logic for employing 6-phenyl spirocycles to balance lipophilicity and potency.

Part 2: Structural Analysis & Data

Comparative Metrics

The following table summarizes the shift in properties when converting a standard piperidine core to a 6-phenyl-2-azaspiro[3.3]heptane.

Property4-Phenylpiperidine6-Phenyl-2-azaspiro[3.3]heptaneImpact
Topology Chair (Flexible)Rigid (Puckered)Entropy penalty reduction upon binding.
Vector Angle ~180° (Variable)180° (Linear)Excellent para-vector mimic.
Fsp3 0.831.00Improved solubility/crystallinity.
LogD (pH 7.4) Baseline-0.3 to -0.8 vs BaselineImproved LLE (Lipophilic Ligand Efficiency).
Metabolic Liability High (Benzylic oxidation)Low (Quaternary block)Extended half-life (

).
The "Linearity" Factor

Recent crystallographic studies (Source 1) have confirmed that the exit vectors of 2,6-disubstituted spiro[3.3]heptanes are collinear. This is distinct from spiro[3.4] or [4.5] systems, which introduce a "kink" or bend. Therefore, the 6-phenyl-spiro[3.3]heptane is the only saturated bioisostere capable of accurately replacing a linear biphenyl or phenyl-piperazine motif without distorting the binding pose.

Part 3: Synthetic Methodology

Synthesis of 6-phenyl substituted spirocycles, particularly the 2,6-diazaspiro[3.3]heptane core, has historically been challenging due to ring strain. The method below, adapted from Hamza et al.[4] (Source 3), utilizes a robust reductive amination/cyclization sequence.

Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

Reaction Scheme Visualization:

SynthesisRoute Start 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde Step1 Reductive Amination (Aniline, NaBH(OAc)3) Start->Step1 Intermed Secondary Amine Intermediate Step1->Intermed Step2 Cyclization (KOtBu, THF, Heat) Intermed->Step2 Product 6-Phenyl-2,6-diazaspiro[3.3]heptane Step2->Product

Figure 2: Synthetic route for the construction of the 6-phenyl-2,6-diazaspiro[3.3]heptane core.

Detailed Protocol

Step 1: Reductive Amination

  • Reagents: 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq), Aniline (1.0 eq), Acetic acid (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve the aldehyde and aniline in DCE under

      
       atmosphere.
      
    • Add acetic acid and stir for 30 minutes to form the iminium ion.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to room temperature and stir for 16 hours.

    • Quench: Saturated

      
      . Extract with DCM.
      
    • Validation: LCMS should show the M+1 peak of the secondary amine (chloromethyl intermediate).

Step 2: Thermal Cyclization

  • Reagents: Intermediate from Step 1, Potassium tert-butoxide (KOtBu, 2.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the intermediate in anhydrous THF.

    • Add KOtBu solution (1.0 M in THF).

    • Heat to 70°C in a sealed tube for 2–4 hours.

    • Mechanism: Intramolecular nucleophilic displacement of the chloride by the anilinic nitrogen.

    • Workup: Cool, dilute with water, extract with EtOAc.

    • Purification: Silica gel chromatography (typically 0-10% MeOH in DCM).

Part 4: Experimental Validation Protocols

LogD Determination (Shake-Flask Method)

To accurately assess lipophilicity modulation, a standard HPLC calculation is insufficient due to the unique solvation of spirocycles.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the 6-phenyl spirocycle in DMSO.

  • Partitioning: Add 50 µL of stock to a biphasic mixture of 1-octanol (saturated with buffer) and phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    
    
  • Success Criteria: The target range for a CNS penetrant lead is typically

    
    . A 6-phenyl spirocycle should ideally fall within this range, correcting the "too polar" profile of a naked spirocycle.
    

References

  • Hiesinger, K., et al. (2021).[5][6] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist."[2] Journal of Medicinal Chemistry. Link

  • Hamza, D., et al. (2012). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett. Link

  • Mykhailiuk, P. K. (2024).[7] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv. Link

Sources

Methodological & Application

synthesis of 6-phenyl-1-azaspiro[3.3]heptane from alkenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 6-phenyl-1-azaspiro[3.3]heptane starting from styrene . This scaffold has emerged as a critical bioisostere for piperidine , offering altered physicochemical properties (lower lipophilicity, different metabolic stability) while maintaining the vector orientation of substituents.

The synthesis leverages a [2+2] cycloaddition strategy to construct the strained spirocyclic system, a method championed by the Mykhailiuk and Carreira groups.

Part 1: Executive Summary & Strategic Logic

Target Molecule: this compound. Core Challenge: Constructing two highly strained four-membered rings sharing a quaternary carbon. Solution: A modular approach building the azetidine ring onto a pre-formed cyclobutane core via a methylene intermediate.

Why this Route?

  • Starting Material Availability: Styrene is an abundant commodity chemical.

  • Scalability: The [2+2] cycloaddition with chlorosulfonyl isocyanate (CSI) is scalable to multigram quantities, unlike photochemical routes which often suffer from dilution constraints.

  • Chemo-differentiation: The resulting spiro-lactam allows for further functionalization before reduction to the amine.

Part 2: Synthetic Pathway Visualization

The following diagram illustrates the logical flow from styrene to the target spiro-amine, highlighting the key intermediates and mechanistic transformations.

SynthesisPath cluster_0 Critical Step: Ring Formation Styrene Styrene (Alkene Precursor) Cyclobutanone 3-Phenylcyclobutanone (Core Scaffold) Styrene->Cyclobutanone [2+2] Cycloaddition (Zn/Cu, Cl3CCOCl) Dichloroketene In Situ Dichloroketene Dichloroketene->Cyclobutanone Reagent Methylene 1-Methylene- 3-phenylcyclobutane Cyclobutanone->Methylene Wittig Olefination (Ph3P=CH2) Lactam N-Chlorosulfonyl Spiro-β-Lactam Methylene->Lactam [2+2] Cycloaddition (CSI, 0°C to RT) CSI Chlorosulfonyl Isocyanate (CSI) CSI->Lactam SpiroAmine 6-Phenyl-1-azaspiro [3.3]heptane Lactam->SpiroAmine Reductive Ring Preservation (AlH3)

Caption: Step-wise construction of the spiro[3.3]heptane core. The sequence relies on two sequential [2+2] cycloadditions.

Part 3: Detailed Experimental Protocols

Phase 1: Construction of the Cyclobutane Core

Objective: Synthesize 3-phenylcyclobutanone from styrene.

This step utilizes the reaction of styrene with dichloroketene (generated in situ) followed by reductive dechlorination.

Step 1.1: [2+2] Cycloaddition

  • Setup: Flame-dry a 1 L three-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagents:

    • Styrene (50 mmol, 1.0 equiv)

    • Zinc dust (activated, 100 mmol, 2.0 equiv)

    • 1,2-Dimethoxyethane (DME) (anhydrous, 200 mL)

    • Trichloroacetyl chloride (75 mmol, 1.5 equiv)

  • Procedure:

    • Suspend activated Zinc dust and Styrene in DME under

      
      .
      
    • Add Trichloroacetyl chloride dropwise over 1 hour while maintaining a gentle reflux (or sonication can be used to initiate).

    • Mechanism: Zn dechlorinates the acyl chloride to generate dichloroketene, which undergoes [2+2] with styrene.

    • Stir at reflux for 4–6 hours. Monitor by TLC (hexane/EtOAc).

    • Workup: Filter off zinc salts. Concentrate filtrate. Dissolve residue in ether, wash with saturated

      
       and brine. Dry over 
      
      
      
      .
    • Product: 2,2-Dichloro-3-phenylcyclobutanone (Crude).

Step 1.2: Dechlorination

  • Reagents: Zinc dust (4.0 equiv), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the crude dichloroketone in glacial acetic acid.

    • Add Zinc dust portion-wise at room temperature (Exothermic!).

    • Stir at RT for 2–4 hours until the dichloro species is consumed (monitored by NMR/GC-MS).

    • Workup: Filter zinc. Dilute with ether. Carefully neutralize with

      
       or 
      
      
      
      (gas evolution!). Wash organic layer, dry, and concentrate.[1]
    • Purification: Flash chromatography (SiO2, Hexane/EtOAc 9:1).

    • Yield Target: 60–75% over 2 steps.

Phase 2: Methylenation (Wittig Reaction)

Objective: Convert the ketone to the exocyclic alkene.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    , 1.2 equiv), Potassium tert-butoxide (
    
    
    
    , 1.2 equiv), THF (anhydrous).
  • Procedure:

    • In a dry flask under

      
      , suspend 
      
      
      
      in THF at 0°C.
    • Add

      
       portion-wise. The solution turns bright yellow (ylide formation). Stir for 30 min.
      
    • Add 3-phenylcyclobutanone (dissolved in THF) dropwise.

    • Warm to RT and stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with pentane or hexane (to precipitate phosphine oxide).
    
  • Purification: Filtration through a silica plug (eluting with pentane) is often sufficient.

  • Product: 1-Methylene-3-phenylcyclobutane .

    • Note: This intermediate is volatile; handle with care during concentration.

Phase 3: Spiro-Annulation via [2+2] with CSI

Objective: Install the second ring and nitrogen atom.

Safety Alert: Chlorosulfonyl Isocyanate (CSI) is violently reactive with water and corrosive. Handle in a fume hood with strict moisture exclusion.

  • Reagents:

    • 1-Methylene-3-phenylcyclobutane (1.0 equiv)

    • Chlorosulfonyl Isocyanate (CSI) (1.2 equiv)

    • Dichloromethane (DCM) or Diethyl Ether (anhydrous)

    • Reductive workup reagents: Sodium sulfite (

      
      ) and Potassium carbonate (
      
      
      
      ).
  • Procedure:

    • Dissolve the alkene in anhydrous DCM at 0°C.

    • Add CSI dropwise via syringe. Do not allow temperature to rise significantly.

    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Intermediate: This forms the N-chlorosulfonyl-β-lactam.

  • Reductive Hydrolysis (Removal of sulfonyl group):

    • Note: Direct hydrolysis can be harsh. A reductive quench is preferred.

    • Add the reaction mixture dropwise into a vigorously stirred solution of 25% aqueous

      
       buffered with 
      
      
      
      (pH ~8) at 0°C.
    • Stir for 1 hour. The sulfonyl group is removed, leaving the free NH-lactam.

    • Extract with DCM/MeOH (9:1). Dry and concentrate.

  • Product: 6-Phenyl-1-azaspiro[3.3]heptan-2-one (Spiro-lactam).

    • Stereochemistry: Diastereomers (cis/trans relative to phenyl) may form. They are usually separable by chromatography at this stage.

Phase 4: Reduction to the Amine

Objective: Reduce the lactam to the secondary amine without ring cleavage.

Critical Insight: Standard reduction with


 often leads to ring cleavage (C-N bond break) in strained beta-lactams. Alane (

)
is the superior reagent for this transformation as demonstrated by Mykhailiuk [1].
  • Preparation of Alane (

    
    ): 
    
    • Generate in situ by adding

      
       (0.5 equiv) to 
      
      
      
      (1.0 equiv) in THF at 0°C.
    • Alternatively, use

      
       + 
      
      
      
      .
  • Procedure:

    • Cool the Alane solution (approx 2-3 equiv) to 0°C.

    • Add the Spiro-lactam (dissolved in THF) dropwise.

    • Stir at 0°C for 30 min, then warm to RT. Monitor by LCMS.

    • Caution: Avoid reflux unless necessary; thermal stress can open the ring.

  • Workup (Fieser Method):

    • Cool to 0°C. Carefully add:

      • 
         mL water (per 
        
        
        
        g
        
        
        )
      • 
         mL 15% NaOH
        
      • 
         mL water[2]
        
    • Stir until a white granular precipitate forms. Filter through Celite.

  • Purification:

    • The filtrate contains the free amine.

    • Purify via column chromatography (DCM/MeOH/NH3) or isolate as the HCl salt (treat with HCl in dioxane).

  • Final Product: This compound .

Part 4: Data Summary & Troubleshooting

ParameterSpecification / Note
Overall Yield 25–40% (from Styrene)
Key Intermediate 1-Methylene-3-phenylcyclobutane (

NMR:

4.80 ppm exocyclic

)
Critical Safety CSI is highly corrosive. Alane generation releases

.
Troubleshooting Ring Cleavage: If amine yield is low, ensure Alane is used, not

. Keep reduction temp low.Polymerization: Stabilize styrene; add radical inhibitor if storing intermediates.
Stereochemistry The product is a mixture of cis/trans isomers (relative to Ph and N). Separation is best achieved at the lactam stage or by HPLC of the final amine.

Part 5: References

  • Kirichok, A. A., et al. (2023).[3][4] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[5]

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527.

  • Krepski, L. R., & Hassner, A. (1978). "An efficient synthesis of cyclobutanones." The Journal of Organic Chemistry, 43(14), 2879–2882.

  • Conner, M. L., & Brown, M. K. (2016).[6] "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition." The Journal of Organic Chemistry, 81(18), 8050–8060.

Sources

Introduction: The Rise of 1-Azaspiro[3.3]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 1-azaspiro[3.3]heptanes, a critical scaffold in modern drug discovery, is presented. This document provides researchers, scientists, and drug development professionals with a detailed exploration of [2+2] cycloaddition protocols, emphasizing the underlying scientific principles, field-proven insights, and step-by-step methodologies.

The 1-azaspiro[3.3]heptane motif has emerged as a valuable and increasingly popular structural unit in medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a compelling alternative to more traditional saturated heterocycles like piperidine. Over 30 approved drugs feature a piperidine ring; however, replacing this moiety with a suitable bioisostere is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] 1-Azaspiro[3.3]heptanes serve as excellent bioisosteres, providing novel intellectual property landscapes and potentially superior pharmacological profiles.[2][3]

The primary challenge hindering the broader application of this scaffold has been the lack of robust and scalable synthetic methods.[1] This guide focuses on the most effective and widely adopted strategy for its construction: a two-step sequence involving a thermal [2+2] cycloaddition to form a key spirocyclic β-lactam intermediate, followed by its reduction.

Core Synthetic Strategy: A Two-Stage Approach

The most reliable pathway to substituted and unsubstituted 1-azaspiro[3.3]heptanes hinges on an initial [2+2] cycloaddition reaction, followed by a chemoselective reduction. This strategy is modular, allowing for diversification at different stages of the synthesis.

  • [2+2] Cycloaddition : A thermal reaction between an endocyclic alkene, typically a substituted methylenecyclobutane, and an isocyanate generates a spirocyclic β-lactam (a 2-azetidinone). The choice of isocyanate is critical, with chlorosulfonyl isocyanate (Graf's isocyanate) being particularly effective.[2][3]

  • Reduction : The resulting β-lactam carbonyl is reduced to a methylene group to yield the final 1-azaspiro[3.3]heptane core. This step requires careful selection of the reducing agent to avoid unwanted ring cleavage of the strained four-membered rings.[1]

cluster_0 Stage 1: [2+2] Cycloaddition cluster_1 Stage 2: Reduction Start Methylenecyclobutane + Graf's Isocyanate Intermediate Spirocyclic β-Lactam (N-Sulfonyl-1-azaspiro[3.3]heptan-2-one) Start->Intermediate Thermal Cycloaddition Reduction Reduction of Lactam Intermediate->Reduction Intermediate->Reduction Intermediate Transfer Final_Product 1-Azaspiro[3.3]heptane Derivative Reduction->Final_Product

Caption: Overall synthetic workflow for 1-azaspiro[3.3]heptane synthesis.

PART 1: The Thermal [2+2] Cycloaddition

The cornerstone of this synthetic route is the Staudinger cycloaddition, a reaction that combines a ketene (or a ketene equivalent like an isocyanate) and an imine (or an alkene) to form a four-membered ring.[4] In this specific application, the reaction between an alkene and an isocyanate provides direct access to the spirocyclic β-lactam core.

Mechanistic Principles & Causality

The thermal [2+2] cycloaddition of an isocyanate and an alkene is a concerted, pericyclic reaction that proceeds through a four-membered transition state. The use of chlorosulfonyl isocyanate (CSI, ClO₂S-NCO), known as Graf's isocyanate, is particularly advantageous. CSI is highly electrophilic, making it reactive even with unactivated alkenes like methylenecyclobutane.[2][3] The reaction first forms an N-sulfonylated β-lactam, which is stable and readily isolated. The sulfonyl group can be removed later if desired, or the N-sulfonyl lactam can be carried directly into the reduction step.

Sources

Application Note: 6-Phenyl-1-azaspiro[3.3]heptane as a High-Value Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to integrate 6-phenyl-1-azaspiro[3.3]heptane into drug discovery programs. It serves as a definitive guide to synthesis, handling, and application, moving beyond basic properties to actionable, high-level protocols.

Introduction: Escaping Flatland with Precision

The This compound scaffold represents a "next-generation" bioisostere for the ubiquitous 4-phenylpiperidine moiety found in analgesics (e.g., Pethidine), antihistamines, and antipsychotics. Unlike traditional piperidines, which exist in defined chair conformations, the spiro[3.3]heptane core introduces distinct geometric constraints and vector orientations.

Why This Building Block?
  • Vector Re-orientation: The spirocyclic junction at C2 alters the exit vector of the phenyl group relative to the nitrogen lone pair, allowing access to novel IP (Intellectual Property) space and potentially improved binding affinity in narrow hydrophobic pockets.

  • Metabolic Hardening: The strained

    
     rings are often more resistant to oxidative metabolism (e.g., P450-mediated 
    
    
    
    -oxidation) compared to the flexible piperidine ring.
  • Lipophilicity Modulation: The compact, rigid structure often lowers

    
     relative to cyclohexyl/piperidyl analogs due to reduced solvent-accessible surface area and changes in basicity (
    
    
    
    modulation).

Physicochemical Profile & Comparative Data

The following table contrasts the this compound scaffold with its direct analog, 4-phenylpiperidine.

Property4-Phenylpiperidine (Classic)This compound (Spiro)Impact on Drug Design
Hybridization

(Chair/Boat flux)

(Rigid/Puckered)
Reduced entropic penalty upon binding.
Vector Angle ~180° (N-C4 axis)~140–150° (kinked)Explores "corner" pockets; novel SAR.
Basicity (

)
~10.5~9.5–10.0 (Est.)Lower

can improve membrane permeability.
Metabolic Liability High (

-C oxidation)
Low (Steric/Electronic protection)Improved half-life (

).
Fsp3 Character HighHighCorrelates with clinical success/solubility.

Synthesis & Handling Protocols

Retrosynthetic Logic (The "Graf" Route)

The most robust route to 1-azaspiro[3.3]heptanes involves the Graf reaction —a [2+2] cycloaddition of an alkene with chlorosulfonyl isocyanate (CSI). For the 6-phenyl derivative, the critical precursor is 3-phenyl-methylenecyclobutane .

Visualization: Synthesis Workflow

The following diagram outlines the critical path from raw materials to the isolated salt.

SynthesisWorkflow Precursor 3-Phenyl-methylenecyclobutane Cycloaddition [2+2] Cycloaddition (-78°C to 0°C) Precursor->Cycloaddition DCM, N2 CSI Chlorosulfonyl Isocyanate (CSI) CSI->Cycloaddition BetaLactam Spiro-β-Lactam Intermediate Cycloaddition->BetaLactam Reductive Hydrolysis (Na2SO3) Reduction Reduction (LiAlH4 or AlH3) BetaLactam->Reduction Reflux, THF Workup Fieser Workup & Salt Formation Reduction->Workup FinalProduct This compound (HCl or Oxalate Salt) Workup->FinalProduct

Caption: Synthesis of this compound via the Graf isocyanate cycloaddition method.

Detailed Protocol: Synthesis of the Scaffold

Step 1: [2+2] Cycloaddition (Formation of the Spiro-Lactam) [1][2][3][4][5][6]

  • Reagents: 3-phenyl-methylenecyclobutane (1.0 eq), Chlorosulfonyl isocyanate (CSI, 1.2 eq), anhydrous DCM.

  • Procedure:

    • Cool a solution of 3-phenyl-methylenecyclobutane in DCM to -78°C under argon.

    • Add CSI dropwise. The reaction is highly exothermic; maintain temperature below -60°C.

    • Allow to warm slowly to 0°C over 4 hours.

    • Quench: Transfer mixture into a vigorously stirred biphasic mixture of water/ice and solid

      
       (to reduce the N-sulfonyl intermediate). Maintain pH ~7–8 with NaOH.
      
    • Isolation: Extract with DCM, dry over

      
      , and concentrate. The resulting 
      
      
      
      -lactam is often a solid and can be purified by recrystallization or flash chromatography (EtOAc/Hex).

Step 2: Lactam Reduction

  • Reagents:

    
     (2.5 eq) or Alane (
    
    
    
    ), anhydrous THF.
  • Procedure:

    • Suspend

      
       in THF at 0°C.
      
    • Add the spiro-lactam (dissolved in THF) dropwise.

    • Heat to reflux for 6–12 hours (monitor by LCMS; lactam carbonyl disappearance).

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially (
      
      
      = grams of LAH).
    • Filter the granular precipitate.

    • Salt Formation: Treat the filtrate (free base) with 4M HCl in dioxane or oxalic acid to precipitate the stable salt.

Handling & Storage:

  • Free Base: Prone to absorbing

    
     from air (carbamate formation). Store under inert gas at -20°C.
    
  • Salts (HCl/Oxalate): Highly stable solids. Hygroscopic; store in desiccator.

Functionalization Protocols (Medicinal Chemistry)

Once the building block is in hand, integration into larger drug scaffolds requires specific conditions due to the steric hindrance of the spiro center adjacent to the nitrogen.

Decision Tree: Choosing the Right Reaction

Functionalization Start This compound Target Target Transformation? Start->Target Amide Amide Coupling (COR) Target->Amide Acylation Arylation N-Arylation (Ar) Target->Arylation C-N Bond Alkylation Reductive Amination (CH2-R) Target->Alkylation Alkylation Cond1 HATU/DIEA (Standard) Amide->Cond1 Primary choice Cond2 Ghosez's Reagent (Difficult substrates) Amide->Cond2 Steric bulk Buchwald Pd-Catalysis (RuPhos/BrettPhos) Arylation->Buchwald Unactivated Ar-X SnAr SnAr (F/Cl-Heterocycles) Arylation->SnAr Electron-deficient

Caption: Strategic decision tree for functionalizing the sterically constrained spiro-amine.

Protocol A: Buchwald-Hartwig N-Arylation

The steric bulk near the nitrogen (C2 spiro center) makes this amine challenging for older generation catalysts.

  • Catalyst System:

    
     (2 mol%) + RuPhos  or BrettPhos  (4 mol%). These bulky, electron-rich ligands are essential for coupling sterically hindered secondary amines.
    
  • Base:

    
     (strong base) or 
    
    
    
    (mild base).
  • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Temperature: 80–100°C.

  • Note: If the coupling fails, switch to Pd-PEPPSI-IPr precatalyst, which shows high activity for hindered substrates.

Protocol B: Peptide Coupling (Amide Formation)

Due to the decreased nucleophilicity (steric hindrance), standard EDC/HOBt often fails.

  • Recommended: HATU (1.2 eq) with DIEA (3.0 eq) in DMF.

  • Alternative (Acid Chlorides): If HATU fails, convert the carboxylic acid to the acid chloride using oxalyl chloride/DMF(cat.) and react with the spiro-amine in DCM/Pyridine.

Troubleshooting & Quality Control

NMR Signature

The 1-azaspiro[3.3]heptane core has a distinct NMR fingerprint useful for validating the structure.

  • 
     NMR (DMSO-
    
    
    
    ):
    The methylene protons of the azetidine ring (positions 2 and 4 relative to N, though numbering varies) appear as distinct multiplets. The spiro-adjacent protons are often shielded/deshielded differently than standard piperidines.
  • 
     NMR:  Look for the quaternary spiro carbon signal around 30–40 ppm . The carbonyl of the intermediate 
    
    
    
    -lactam (if unreduced) would appear ~170 ppm; its absence confirms reduction.
Common Impurities
  • Linear Amides: Incomplete cyclization during the Graf reaction can lead to linear acrylamide byproducts.

  • Over-reduction: Ring opening of the strained azetidine is rare with

    
     but possible under extreme hydrogenation conditions.
    

References

  • Kirichok, A. A., et al. (2023).[7][8] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[7][9] Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie, 120(24), 4588–4591. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Enamine Ltd. "Spirocycles in Drug Discovery." Enamine Building Blocks Collection. Link

Sources

scale-up synthesis procedures for phenyl-azaspiroheptanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl-azaspiroheptanes—specifically the 2-azaspiro[3.3]heptane and 5-azaspiro[2.4]heptane scaffolds—have emerged as critical "escape from flatland" motifs in modern drug discovery. By replacing planar phenyl or piperidine rings with these spirocyclic bioisosteres, medicinal chemists can improve solubility and metabolic stability (Fsp³ character) while maintaining vector orientation.

However, scaling these strained systems presents distinct process safety challenges:

  • [3.3] Systems: Rely on double-displacement reactions prone to oligomerization and runaway exotherms.

  • [2.4] Systems: Often utilize Titanium-mediated cyclopropanation (Kulinkovich-de Meijere), involving pyrophoric Grignards and massive gas evolution.

This guide provides two validated, scalable protocols for these scaffolds, moving beyond academic milligram-scale methods (e.g., diazomethane) to robust kilogram-ready processes.

Part 1: Strategic Route Selection

Before initiating scale-up, the target scaffold determines the synthetic strategy. The [3.3] system requires "brute force" alkylation efficiency, while the [2.4] system requires careful organometallic engineering.

RouteSelection Start Target Scaffold Selection Decision Ring System? Start->Decision RouteA Route A: 2-Azaspiro[3.3]heptane (The 'Square' Scaffold) Decision->RouteA [3.3] System RouteB Route B: 5-Azaspiro[2.4]heptane (The 'Triangle' Scaffold) Decision->RouteB [2.4] System ChemA Chemistry: Double Nucleophilic Substitution Key Reagent: 3,3-bis(bromomethyl)oxetane Risk: Polymerization / Solubility RouteA->ChemA ChemB Chemistry: Kulinkovich-de Meijere Key Reagent: Ti(OiPr)4 / EtMgBr Risk: Gas Evolution (Ethylene) / Pyrophorics RouteB->ChemB ProductA Target: N-Phenyl-2-oxa-6-azaspiro[3.3]heptane ChemA->ProductA ProductB Target: N-Benzyl-5-azaspiro[2.4]heptane ChemB->ProductB

Figure 1: Strategic decision tree for selecting the appropriate process chemistry route based on the spirocyclic core.

Part 2: Protocol A – The [3.3] System

Target: N-Phenyl-2-oxa-6-azaspiro[3.3]heptane Method: Hydroxide-Facilitated Double Alkylation Scale: 100 g Input

This protocol is adapted from the TB Alliance process for TBI-223 intermediates. It avoids the use of expensive cesium bases (Cs₂CO₃) favored in academic papers, replacing them with NaOH in a biphasic system.

Reagents & Materials
ReagentEquivRoleCritical Parameter
Aniline Derivative (e.g., 2-fluoro-4-nitroaniline)1.0Limiting ReagentPurity >98%
3,3-Bis(bromomethyl)oxetane (BBMO) 1.2ElectrophileMust be free of tribromoneopentyl alcohol
NaOH (50% aq) 5.0BaseConcentration control
Tetrabutylammonium iodide (TBAI) 0.1Phase Transfer Cat.[1][2][3][4]Essential for reaction rate
Toluene/Water 10 VolSolvent SystemStirring rate (mass transfer limited)
Step-by-Step Procedure
  • Reactor Setup: Equip a 2-L jacketed glass reactor with an overhead mechanical stirrer (high torque required), reflux condenser, internal temperature probe, and nitrogen sweep.

  • Charging: Charge the aniline (1.0 equiv), BBMO (1.2 equiv), and TBAI (0.1 equiv) into Toluene (6 volumes). Stir to suspend.

  • Base Addition: Add 50% NaOH (5.0 equiv) dropwise over 30 minutes.

    • Caution: Although this is an alkylation, the exotherm is moderate. However, the viscosity will increase significantly.

  • Reaction Phase: Heat the biphasic mixture to 95°C with vigorous stirring (400+ RPM).

    • Mechanism:[3][5][6][7][8] The TBAI shuttles the phenoxide anion into the organic phase to displace the first bromide, followed by a rapid intramolecular cyclization to close the azetidine ring.

  • Monitoring: Monitor by HPLC every 4 hours. Reaction typically requires 16–24 hours.

    • Endpoint: <2% remaining aniline.

  • Workup (Critical for Purity):

    • Cool to 20°C. Add water (5 vol) to dissolve inorganic salts.

    • Separate phases. Wash the organic layer with 1M HCl (to remove unreacted aniline if the product is not basic) or brine.

    • Note: If the product is the N-phenyl derivative, it is often a crystalline solid.

  • Crystallization: Swap solvent to Ethanol/Heptane (1:3) and cool to 0°C to crystallize the spiro-product.

Validation Check: The product should show a characteristic singlet (or tight multiplet) for the oxetane/azetidine methylenes in ¹H NMR at δ 4.5–4.8 ppm.

Part 3: Protocol B – The [2.4] System

Target: 5-Azaspiro[2.4]heptane Scaffold Method: Kulinkovich-de Meijere Reaction Scale: 50 g Input

Scientific Rationale: Standard cyclopropanation using diazomethane is non-scalable due to explosion hazards. The Kulinkovich-de Meijere reaction uses a titanium(II) species (generated in situ) to act as a 1,2-dicarbanion equivalent, converting a lactam carbonyl directly into a cyclopropane ring.

Reagents & Materials
ReagentEquivRoleCritical Parameter
N-Benzyl-2-pyrrolidinone 1.0SubstrateDry (<0.05% water)
Ti(OiPr)₄ 1.1Stoichiometric ReagentFresh, colorless liquid
EtMgBr (3.0 M in Et₂O) 2.2Grignard ReagentTitrate before use
THF 15 VolSolventAnhydrous
Step-by-Step Procedure
  • Inerting: Bake out a 3-L reactor under vacuum/nitrogen cycles. Moisture kills the Ti-catalyst immediately.

  • Titanium Complex Formation:

    • Charge N-benzyl-2-pyrrolidinone (50 g, 1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) into THF (15 vol).

    • Cool the mixture to 15–20°C (Room Temp is preferred over -78°C for the de Meijere variant to ensure ligand exchange).

  • Grignard Addition (The Danger Zone):

    • Engineering Control: Ensure the condenser is set to -10°C (to capture ether) and the off-gas line is vented to a scrubber (massive ethane/ethylene evolution).

    • Add EtMgBr (2.2 equiv) slowly via a dosing pump over 4 hours.

    • Observation: The solution will turn from yellow to dark brown/black.

    • Exotherm: Maintain internal temperature <25°C.

    • Gas Evolution: 1 mole of substrate generates ~2 moles of gas. Ensure reactor venting is not blocked.

  • Reaction Aging: Stir at 20–25°C for 2 hours. Monitor by GC-MS (look for M+26 peak relative to starting material).

  • Quenching (The "Sticky" Phase):

    • Titanium salts form a gelatinous emulsion that is difficult to filter.

    • Protocol: Cool to 0°C. Carefully add a solution of 15% NaOH saturated with NaCl (Rochelle's salt is alternative, but NaOH works better for Ti-removal in this specific matrix).

    • Stir vigorously for 1 hour until the black emulsion turns into a grey/white granular precipitate.

  • Isolation:

    • Filter through a celite pad. Wash the cake with MTBE.

    • Extract filtrate with 1M HCl (pulls the basic amine into water).

    • Basify the aqueous layer with NaOH to pH 12 and extract back into MTBE. (This "Acid-Base Swing" removes neutral Ti-byproducts).

KulinkovichFlow Step1 1. Complexation Lactam + Ti(OiPr)4 Solvent: THF Step2 2. Grignard Dosing Slow add EtMgBr (Gas Evolution!) Step1->Step2 < 25°C Step3 3. Titanacycle Intermediate (Dark Black) Step2->Step3 -2 H2 gas Step4 4. Oxidative Quench NaOH / Brine (Grey Precipitate) Step3->Step4 Hydrolysis Step5 5. Acid/Base Swing Purification Step4->Step5 Filtration

Figure 2: Workflow for the Titanium-mediated cyclopropanation, highlighting the critical gas-evolution phase.

Part 4: Safety & Engineering Controls

Scaling these chemistries introduces hazards not present in medicinal chemistry vials.

Gas Evolution Management (Protocol B)

The Kulinkovich reaction generates ethylene and ethane. On a 100g scale, this releases approximately 25–30 Liters of flammable gas.

  • Requirement: Do not use a balloon. Use a dedicated off-gas line vented to a fume hood exhaust or a bubbler system.

  • Flow Rate: Dosing of EtMgBr must be coupled to the vent capacity. If reactor pressure rises >0.1 bar, stop addition.

Thermal Runaway (Protocol A)

The alkylation of aniline with BBMO is exothermic.

  • Adiabatic Warning: If the stirrer stops during NaOH addition, a biphasic accumulation of reagents occurs. When stirring resumes, the reaction will "flash," potentially rupturing the vessel.

  • Interlock: Link the dosing pump to the agitator RPM. If RPM < 200, pump stops.

Part 5: References

  • Global Alliance for TB Drug Development. (2023).[1] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development. [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2000).[6] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]

  • University of Illinois, Division of Research Safety. (2019). Scale-Up Reaction Safety Guide. [Link]

Sources

Application Notes & Protocols: Reductive Amination of the 1-Azaspiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The 1-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, frequently employed as a bioisosteric replacement for piperidine.[1][2][3] Its rigid, three-dimensional structure can offer improved physicochemical properties, such as aqueous solubility, while providing unique vectors for substituent placement. Functionalization of the core nitrogen atom is a critical step in elaborating this scaffold for drug discovery programs. Reductive amination stands out as one of the most robust and widely utilized methods for forging carbon-nitrogen bonds, enabling the synthesis of diverse secondary and tertiary amines.[4][5]

This guide provides a detailed overview of the principles, reaction conditions, and a step-by-step protocol for the successful N-alkylation of the 1-azaspiro[3.3]heptane core via reductive amination, with a focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃).

Pillar 1: Mechanistic Insights & Strategic Reagent Selection

The efficacy of a reductive amination hinges on a two-step sequence: the formation of an iminium ion intermediate followed by its selective reduction.[6][7]

  • Iminium Ion Formation: The secondary amine of the 1-azaspiro[3.3]heptane core performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield a transient, electrophilic iminium ion.

  • Hydride Reduction: A reducing agent then delivers a hydride to the iminium carbon, furnishing the final N-alkylated product.

The choice of reducing agent is paramount to the success of this one-pot reaction. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, milder reagents are preferred.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exceptionally effective reagent for this transformation.[4] Its attenuated reactivity, a result of the electron-withdrawing acetoxy groups, makes it highly selective for the reduction of the protonated iminium ion over the less electrophilic starting aldehyde or ketone.[6][8] This selectivity minimizes side reactions and allows for the convenient one-pot addition of all reagents.[8]

In contrast to the more toxic sodium cyanoborohydride (NaBH₃CN), STAB offers a safer profile with fewer toxic byproducts.[4][9]

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction amine R₂NH (1-Azaspiro[3.3]heptane) intermediate [Iminium Ion Intermediate] R₂N⁺=CHR' amine->intermediate + H⁺ - H₂O carbonyl R'CHO (Aldehyde) carbonyl->intermediate product R₂N-CH₂R' (Final Product) intermediate->product stab NaBH(OAc)₃ stab->product Hydride Transfer

Caption: General mechanism of one-pot reductive amination.

Pillar 2: Optimized Protocol for N-Alkylation

This protocol details a general procedure for the reductive amination of 1-azaspiro[3.3]heptane (often available as a hydrochloride salt) with a representative aldehyde.

Materials & Reagents
  • 1-Azaspiro[3.3]heptane hydrochloride

  • Aldehyde or Ketone (1.0 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.2–1.5 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv., if starting with HCl salt)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment
  • Round-bottom flask with stir bar

  • Septa and needles for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates or LC-MS for reaction monitoring

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle under an inert atmosphere.

  • DCE and DCM are chlorinated solvents; handle with care and dispose of waste appropriately.

Step-by-Step Experimental Procedure

Workflow start Setup amine_prep 1. Prepare Amine Solution - Add 1-azaspiro[3.3]heptane HCl and solvent (DCE) to flask. - Flush with N₂/Ar. start->amine_prep neutralize 2. Neutralization - Add TEA or DIPEA (1.1 eq). - Stir for 10-15 min. amine_prep->neutralize add_carbonyl 3. Add Carbonyl - Add aldehyde/ketone (1.0 eq). - Stir for 20-30 min. neutralize->add_carbonyl add_stab 4. Add Reducing Agent - Add NaBH(OAc)₃ (1.5 eq) portion-wise. add_carbonyl->add_stab react 5. Reaction - Stir at room temperature. - Monitor by TLC/LC-MS (2-24h). add_stab->react quench 6. Quench Reaction - Slowly add sat. aq. NaHCO₃. react->quench extract 7. Extraction - Separate layers. - Extract aqueous layer with DCM (3x). quench->extract dry_concentrate 8. Dry & Concentrate - Combine organics, dry (Na₂SO₄). - Filter and concentrate. extract->dry_concentrate purify 9. Purification - Column chromatography or SCX cartridge. dry_concentrate->purify finish Characterize Product purify->finish

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-azaspiro[3.3]heptane hydrochloride (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.1 M solution.

  • Neutralization: If starting from the hydrochloride salt, add triethylamine (1.1 equiv.) to the suspension and stir at room temperature for 15-20 minutes to liberate the free amine.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.1 equiv.) to the reaction mixture. Allow the mixture to stir for 20-30 minutes to facilitate iminium ion formation. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 equiv.) may be beneficial.[8][10][11]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2–1.5 equiv.) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.[12]

  • Work-up & Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6] Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two or three more times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by standard flash column chromatography on silica gel. For basic amine products, purification using a strong cation exchange (SCX) cartridge can be a highly effective alternative.[5][13]

Pillar 3: Data-Driven Optimization & Troubleshooting

The conditions outlined above are robust, but optimization may be required for specific substrates.

Table 1: Representative Reductive Amination Conditions
Amine SubstrateCarbonyl PartnerReducing Agent (Equiv.)SolventAdditive (Equiv.)Time (h) / TempYieldReference
Substituted AnilinesAldehydeNaBH(OAc)₃ (1.5)DCEAcetic Acid (1.0)3Good[13]
Aliphatic Secondary AmineAliphatic KetoneNaBH(OAc)₃ (1.5)DCENone24 / RT86%[10][11]
Weakly Basic AmineAromatic AldehydeNaBH(OAc)₃ (1.5)THFAcetic Acid (1.0)2477%[10][11]
Primary AmineAldehydeNaBH₄ (stepwise)MeOHNone- / RTHigh[10]

Note: This table provides general examples to illustrate condition variability. Yields are highly substrate-dependent.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Slow imine/iminium formation. 2. Presence of moisture deactivating the reducing agent. 3. Insufficient reducing agent.1. Add a catalytic amount of acetic acid (e.g., 0.1 equiv) to accelerate imine formation. 2. Ensure all glassware is oven-dried and solvents are anhydrous.[12] 3. Increase equivalents of NaBH(OAc)₃ to 1.5.
Low Yield 1. Hydrolysis of the iminium intermediate. 2. Product loss during aqueous work-up (if product is water-soluble).1. Maintain strictly anhydrous conditions.[12] 2. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility.
Reduction of Starting Carbonyl 1. Imine formation is particularly slow. 2. Carbonyl is highly reactive.Although rare with STAB, this can occur.[6] Consider a two-step procedure: form the imine first (potentially with a Dean-Stark trap to remove water), then add the reducing agent.[6][10]
Complex Product Mixture 1. Unstable starting materials or product. 2. Reaction conditions are too harsh.1. Confirm stability of starting materials. 2. Run the reaction at a lower temperature (e.g., 0 °C to RT).[12]

Conclusion

The reductive amination of the 1-azaspiro[3.3]heptane core using sodium triacetoxyborohydride is a highly reliable and versatile method for generating libraries of novel N-substituted derivatives. The mild reaction conditions, excellent functional group tolerance, and operational simplicity make it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanism and key experimental parameters, this protocol can be readily adapted to a wide range of aldehydes and ketones, accelerating the exploration of this important chemical space.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. University of Guelph. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. [Link]

  • Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction. ResearchGate. [Link]

  • Hamza, D., & Jones, M. J. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2008(15), 2442-2446. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddy, L. R., Waman, Y., et al. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • Reddy, L. R., Waman, Y. B., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(38), 5567–5570. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PMC. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • I am trying to do reductive amination, kindly share a feasible procedure? ResearchGate. [Link]

Sources

Protecting Group Strategies for the Synthesis of 1-Azaspiro[3.3]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of 1-Azaspiro[3.3]heptane and the Critical Role of Protecting Groups

The 1-azaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for the ubiquitous piperidine ring in modern medicinal chemistry.[1][2][3] Its rigid, three-dimensional spirocyclic framework offers a unique vectoral projection of substituents, which can lead to improved physicochemical properties, enhanced metabolic stability, and novel intellectual property space for drug candidates.[2] The synthesis of functionalized 1-azaspiro[3.3]heptanes, however, often necessitates a strategic approach to the protection and deprotection of the core nitrogen atom to ensure chemoselectivity and high yields during multistep sequences.

This comprehensive guide provides an in-depth analysis of protecting group strategies for the synthesis of 1-azaspiro[3.3]heptane and its derivatives. We will explore the rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their installation and cleavage, and discuss their orthogonal compatibility for the synthesis of complex, polyfunctional molecules.

Core Principles of Protecting Group Selection

The choice of a protecting group is a critical decision in any synthetic campaign and should be guided by several key principles:

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not compromise the integrity of the target molecule.[4]

  • Stability: The protected amine must be stable to a wide range of reaction conditions that will be employed in subsequent synthetic steps.[4][5]

  • Orthogonality: In the synthesis of complex molecules with multiple functional groups, the chosen protecting group should be cleavable under conditions that do not affect other protecting groups present in the molecule.[5][6][7][8]

  • Minimal Introduction of Complexity: The protecting group should ideally not introduce new stereogenic centers or significantly complicate purification and characterization.[4]

The Workhorse: tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is arguably the most widely utilized protecting group for the nitrogen of 1-azaspiro[3.3]heptane due to its broad stability and straightforward removal under acidic conditions.[9][10]

Rationale for Use

The Boc group is stable to a wide variety of non-acidic reagents, including organometallics, reducing agents, and basic conditions, making it highly versatile for the functionalization of the 1-azaspiro[3.3]heptane scaffold.[9] N-Boc protected 1-azaspiro[3.3]heptane derivatives are often crystalline solids, which aids in their purification.[11]

Experimental Protocols

Protocol 1: Boc Protection of 1-Azaspiro[3.3]heptane Hydrochloride

This protocol describes the protection of the secondary amine of 1-azaspiro[3.3]heptane, often available as its hydrochloride salt.

  • Materials:

    • 1-Azaspiro[3.3]heptane hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 1-azaspiro[3.3]heptane hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) or a saturated aqueous solution of NaHCO₃ (to neutralize the HCl).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-1-azaspiro[3.3]heptane.

Protocol 2: Deprotection of N-Boc-1-azaspiro[3.3]heptane

The Boc group is typically removed under acidic conditions.

  • Materials:

    • N-Boc-1-azaspiro[3.3]heptane

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-1-azaspiro[3.3]heptane (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10-20 eq) or 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected 1-azaspiro[3.3]heptane.

Data Presentation
Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc Boc₂O, BaseTFA/DCM or HCl/DioxaneStable to a wide range of reagents, often crystalline derivatives.[9][11]Labile to strong acids.

The Orthogonal Partner: Benzyloxycarbonyl (Cbz) Protection

The benzyloxycarbonyl (Cbz or Z) group serves as an excellent orthogonal protecting group to Boc, as it is stable to acidic and basic conditions but readily cleaved by hydrogenolysis.

Rationale for Use

The Cbz group's stability under conditions used for Boc deprotection (and vice versa) allows for the selective deprotection of one amine in the presence of another, a crucial strategy in the synthesis of complex molecules.[6][8]

Experimental Protocols

Protocol 3: Cbz Protection of 1-Azaspiro[3.3]heptane

  • Materials:

    • 1-Azaspiro[3.3]heptane hydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-azaspiro[3.3]heptane hydrochloride (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution.

    • Cool the mixture to 0 °C.

    • Add benzyl chloroformate (1.1 eq) dropwise.

    • Stir vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield N-Cbz-1-azaspiro[3.3]heptane.

Protocol 4: Deprotection of N-Cbz-1-azaspiro[3.3]heptane

  • Materials:

    • N-Cbz-1-azaspiro[3.3]heptane

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve N-Cbz-1-azaspiro[3.3]heptane (1.0 eq) in MeOH.

    • Carefully add Pd/C (5-10 mol %).

    • Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure or 40-50 psi in a Parr apparatus) for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to afford the deprotected 1-azaspiro[3.3]heptane.

Data Presentation
Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Cbz Cbz-Cl, BaseH₂, Pd/COrthogonal to Boc, stable to acid and base.[6][8]Not compatible with reducible functional groups.

The Mildly Cleavable Option: 2-Nitrobenzenesulfonyl (Nosyl) Protection

The 2-nitrobenzenesulfonyl (nosyl or Ns) group offers a distinct advantage due to its cleavage under very mild, nucleophilic conditions, providing another layer of orthogonality.[6][12]

Rationale for Use

The nosyl group is stable to both acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz groups.[6] This is particularly valuable in the synthesis of highly functionalized molecules requiring multiple, selective deprotection steps. The strong electron-withdrawing nature of the nosyl group also acidifies the N-H proton of a protected primary amine, facilitating subsequent N-alkylation reactions.[6]

Experimental Protocols

Protocol 5: Nosyl Protection of 1-Azaspiro[3.3]heptane

  • Materials:

    • 1-Azaspiro[3.3]heptane hydrochloride

    • 2-Nitrobenzenesulfonyl chloride (Ns-Cl)

    • Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-azaspiro[3.3]heptane hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add pyridine (2.5 eq) or TEA (2.5 eq) and cool to 0 °C.

    • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.[12]

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate.

    • Purify by column chromatography to give N-nosyl-1-azaspiro[3.3]heptane.

Protocol 6: Deprotection of N-Nosyl-1-azaspiro[3.3]heptane

  • Materials:

    • N-Nosyl-1-azaspiro[3.3]heptane

    • Thiophenol or 2-mercaptoethanol

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-nosyl-1-azaspiro[3.3]heptane (1.0 eq) in MeCN or DMF.

    • Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).[6]

    • Stir the mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the free amine.

Data Presentation
Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Nosyl Ns-Cl, BaseThiol, Base (e.g., Thiophenol, K₂CO₃)Orthogonal to Boc and Cbz, mild cleavage conditions.[6][12]Introduces a strongly UV-active and electron-withdrawing group.

Visualization of Protecting Group Strategies

General Workflow

G cluster_0 Protection cluster_1 Synthetic Transformations cluster_2 Deprotection Free Amine Free Amine Protected Amine Protected Amine Free Amine->Protected Amine  Protection Reagent, Base Functionalization Functionalization of Scaffold (e.g., C-H activation, coupling) Protected Amine->Functionalization Protected Amine_deprotect Protected Amine Functionalization->Protected Amine_deprotect Intermediate Final Product Deprotected Amine Protected Amine_deprotect->Final Product  Deprotection Reagent

Caption: General workflow for the use of protecting groups in synthesis.

Orthogonal Deprotection Strategy

G cluster_0 Pathway A cluster_1 Pathway B Start N-Boc, N'-Cbz Diamine Deprotect_Boc Free Amine, N'-Cbz Start->Deprotect_Boc TFA / DCM Deprotect_Cbz N-Boc, Free Amine Start->Deprotect_Cbz H2, Pd/C Functionalize_A Functionalized Amine, N'-Cbz Deprotect_Boc->Functionalize_A Reaction 1 Deprotect_Cbz_A Final Product A Functionalize_A->Deprotect_Cbz_A H2, Pd/C Functionalize_B N-Boc, Functionalized Amine Deprotect_Cbz->Functionalize_B Reaction 2 Deprotect_Boc_B Final Product B Functionalize_B->Deprotect_Boc_B TFA / DCM

Caption: Orthogonal deprotection of Boc and Cbz groups.

Conclusion

The strategic implementation of protecting groups is fundamental to the successful synthesis of novel 1-azaspiro[3.3]heptane derivatives for drug discovery. The Boc group remains the most common choice for general protection, while the Cbz and nosyl groups provide essential orthogonality for more complex synthetic endeavors. By understanding the principles of protecting group chemistry and utilizing the detailed protocols provided, researchers can confidently navigate the synthesis of this important class of molecules, accelerating the development of next-generation therapeutics.

References

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, e202311583. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications (RSC Publishing). [Link]

  • Caputo, G., et al. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. [Link]

  • Kirichok, A. A., et al. (2023). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... ResearchGate. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Barabé, F., et al. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ali, M., et al. Synthesis and antiviral activity of novel spirocyclic nucleosides. CentAUR. [Link]

  • Baran, P. S. Protecting Groups. Scripps Research. [Link]

  • Leggio, A., et al. (2016). N-Nosyl-α-amino acids in solution phase peptide synthesis. ResearchGate. [Link]

  • van der Vlist, A. A., et al. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

  • Albericio, F., & Carpino, L. A. Amino Acid-Protecting Groups. SciSpace. [Link]

  • Sharma, P., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Rivas, L., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal. [Link]

  • Stepan, A. F., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Kabalka, G. W., & Ju, Y. (2010). Deprotection of boc-protected compounds.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

Sources

Troubleshooting & Optimization

improving yield of [2+2] cycloaddition with Graf’s isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [2+2] Cycloaddition with Graf’s Isocyanate Ticket ID: CSI-OPT-2024 Subject: Yield Optimization & Troubleshooting for


-Chlorosulfonyl Isocyanate (CSI) Cycloadditions
Status:  Open
Support Tier:  Senior Application Scientist

Core Directive: The "Dipole Management" Philosophy

Welcome to the CSI Optimization Desk. To improve your yield, you must stop thinking of this as a simple [2+2] cycloaddition. It is a dipole management challenge .

Unlike standard ketene cycloadditions, the reaction between Graf’s isocyanate (CSI) and an alkene proceeds (in most cases) via a discrete, zwitterionic 1,4-dipolar intermediate (the Graf intermediate).

The Golden Rule: The lifespan of this dipole dictates your yield.

  • If it lives long enough: It closes to form the

    
    -lactam ring (Desired).
    
  • If it lives too long: It initiates cationic polymerization of your alkene (Tar).

  • If it rearranges: It forms acyclic amides (By-product).

Visualizing the Failure Points

The following diagram maps the kinetic fate of your reagents. Use this to diagnose where your mass balance is going.

CSI_Mechanism Start Reagents: CSI + Alkene Dipole 1,4-Dipolar Intermediate (Zwitterion) Start->Dipole Fast, Exothermic Lactam N-Chlorosulfonyl Beta-Lactam (Kinetic Product) Dipole->Lactam Ring Closure (Favored at Low T) Polymer Polymerization (Viscous Tar) Dipole->Polymer Intermolecular Attack (High Conc/Temp) Acyclic Acyclic Amide (Thermodynamic Trap) Dipole->Acyclic Sigmatropic Shift (High Temp)

Caption: The kinetic competition between ring closure (green) and side reactions (red) is controlled by temperature and solvent polarity.

Module 1: Reagent Quality (The Silent Yield Killer)

Issue: "My reaction turned black instantly." Diagnosis: Your CSI is likely hydrolyzed. CSI reacts violently with atmospheric moisture to form sulfamic acid and HCl, which catalyze the polymerization of your alkene.

Protocol: CSI Distillation

  • Equipment: Short-path distillation head (flame-dried).

  • Condition: Distill at atmospheric pressure (bp 106–107 °C) or reduced pressure (preferred: ~55 °C at 20 mmHg) to avoid thermal decomposition.

  • Storage: Store in a Schlenk flask under Argon at 4°C. If the liquid is not water-white, distill it.

  • Check: Take an NMR of the reagent.[1] If you see broad humps (acidic protons), do not use it.

Module 2: Reaction Engineering (Solvent & Temp)

Q: "Should I use Ether or Nitromethane?"

This is the most critical decision in the protocol. Follow the Polarity/Reactivity Matrix :

Substrate ReactivityRecommended SolventMechanism of Action
Highly Reactive (e.g., Styrene, Vinyl Ethers)Diethyl Ether or Toluene Non-polar solvents destabilize the dipole, forcing rapid collapse to the ring or precipitation of the intermediate. Prevents polymerization.
Sluggish (e.g., Aliphatic Alkenes)Nitromethane (

)
Highly polar solvent stabilizes the zwitterionic intermediate, lowering the activation energy for its formation.
General Purpose Dichloromethane (DCM) Good solubility, but often leads to oligomers if temperature isn't strictly controlled.

Temperature Protocol:

  • Addition Phase: Must be -78°C to 0°C . The formation of the dipole is exothermic. Heat promotes the rearrangement to acyclic amides (Path B in diagram).

  • Aging Phase: Allow to warm slowly to Room Temperature (RT) only after addition is complete.

Module 3: The Workup (Reductive Removal)

The product of the cycloaddition is an


-chlorosulfonyl 

-lactam.[2] You must remove the

group to get the useful product.

The "Reductive Hydrolysis" Protocol (Sodium Sulfite Method)

  • Why this fails: If the pH drops (becomes acidic) during reduction, the

    
    -lactam ring opens. If it gets too basic (
    
    
    
    ), the ring hydrolyzes.

Step-by-Step Workflow:

  • Quench: Dilute the reaction mixture with DCM.

  • Prepare Buffer: Prepare a solution of 25% aq.

    
     (Sodium Sulfite).[3][4] Keep it slightly basic (pH ~7.5 - 8) by adding solid 
    
    
    
    (Sodium Bicarbonate).
  • Addition: Add the reaction mixture dropwise into the vigorously stirred sulfite solution. Do not add sulfite to the reaction.

    • Reason: Adding the reaction to the base ensures the acidic HCl generated is neutralized immediately.

  • Monitoring: The pH will drop. Monitor with a pH meter/paper. Add 10% NaOH or solid

    
     to maintain pH 7–8.
    
  • Separation: The organic layer contains your free

    
    -lactam.
    

Troubleshooting FAQs

Q: I obtained a white solid during the reaction, but it disappeared during workup. Yield is 0%.

  • A: The white solid was likely the

    
    -chlorosulfonyl 
    
    
    
    -lactam (which is often insoluble in ether). It disappeared because you hydrolyzed the ring during the reduction step.
  • Fix: Ensure your reduction buffer (Sulfite/Bicarbonate) is cold (0°C) and strictly pH controlled (pH 7-8). Do not let it become acidic.

Q: My alkene polymerized (viscous goo).

  • A: The concentration of the dipole was too high.

  • Fix:

    • Dilute the reaction (0.1 M or lower).

    • Add the CSI slower (over 1 hour).

    • Add a radical inhibitor (e.g., trace hydroquinone) if you suspect radical polymerization, though cationic is more likely with CSI.

Q: Can I use Lewis Acids to catalyze this?

  • A: Generally, No . CSI is already one of the most electrophilic species available. Lewis acids will coordinate with the sulfonyl oxygen, potentially making it too reactive or promoting rearrangement. Solvent polarity is your "catalyst."

Standardized Protocol Visualization

Workflow Prep PREP Distill CSI Dry Solvent Add ADDITION -78°C to 0°C Dropwise CSI Prep->Add Inert Atm Age AGING Warm to RT (1-12 hrs) Add->Age Monitor TLC Reduct REDUCTION Pour into Na2SO3/NaHCO3 Age->Reduct Quench Extract ISOLATION Extract DCM pH 7-8 Reduct->Extract Workup

Caption: Standard workflow for CSI cycloaddition. Note the critical temperature gradient from Addition to Aging.

References

  • Graf, R. (1963).[3] "

    
    -Carbonylsulfamyl chloride (Chlorosulfonyl Isocyanate)."[5] Organic Syntheses, 46, 23. Link
    
    • Foundational text describing the synthesis and properties of the reagent.
  • Clauss, K., & Grimme, W. (1974).
  • Durst, T., & O'Sullivan, M. J. (1970). "Reaction of chlorosulfonyl isocyanate with alkenes.

    
    -lactams." Journal of Organic Chemistry, 35(6), 2043–2045. Link
    
    • Key reference for the reductive removal of the sulfonyl group using sodium sulfite.
  • Dhar, D. N., & Murthy, K. S. (1986). "Chlorosulfonyl Isocyanate in Organic Synthesis." Synthesis, 1986(06), 437-449. Comprehensive review covering solvent effects and side-reaction suppression.

Sources

Technical Support Center: Troubleshooting Solubility for 6-phenyl-1-azaspiro[3.3]heptane Free Base

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic spirocyclic amines. While the azaspiro[3.3]heptane scaffold is prized in medicinal chemistry for1[1], the free base form of 6-phenyl-1-azaspiro[3.3]heptane presents distinct formulation challenges. The highly lipophilic phenyl ring combined with the unprotonated secondary amine at physiological pH often leads to rapid hydrophobic collapse and precipitation in assay buffers.

This guide provides field-proven, mechanistically grounded protocols to overcome these solubility barriers, ensuring reliable data for both in vitro and in vivo applications.

Root Cause Analysis & Troubleshooting FAQs

Q1: Why does this compound free base precipitate in pH 7.4 buffer, even though spirocycles are supposed to improve solubility? A1: The solubility of an amine is strictly governed by its2[2]. While the spiro[3.3]heptane core does improve the Fsp³ metric compared to planar aromatics, the free base form lacks a formal charge at pH 7.4. The pKa of the azaspiro nitrogen is typically around 9.0–9.5. At pH 7.4, a significant equilibrium fraction remains unprotonated. The hydration energy of the water molecules cannot overcome the solid-state crystal lattice energy and the hydrophobicity of the 6-phenyl group, leading to aggregation.

Q2: How can I prepare a stable high-concentration stock solution for in vitro screening without it crashing out upon dilution? A2: You must manage the "solvent shift." Dissolve the free base in 100% DMSO to disrupt the crystal lattice. However, when diluting into an aqueous buffer, the DMSO diffuses away from the drug faster than water can solvate it, causing localized supersaturation and precipitation. Causality-driven solution: Pre-mix your DMSO stock with a surfactant (e.g., 0.1% Tween-20 or BSA) before introducing it to the aqueous phase, and ensure the final DMSO concentration remains ≤1%. The surfactant lowers the interfacial tension and forms micelles that encapsulate the lipophilic phenyl ring before it can self-associate.

Q3: We want to synthesize a salt form to permanently resolve this issue. Is HCl the best choice? A3: Not necessarily. While HCl is the default mineral acid for amine salt formation, chloride salts of highly lipophilic amines can sometimes form tight, poorly soluble hydrates or exhibit hygroscopicity. For azaspiro[3.3]heptane derivatives, literature indicates that 3 compared to traditional oxalate or HCl salts[3]. The bulky sulfonate counterion (e.g., methanesulfonate) disrupts the crystal packing more effectively than the small chloride ion.

Q4: If we cannot synthesize a salt right now, how do we formulate the free base for in vivo dosing (e.g., IV/PO in mice)? A4: You must use an in-situ salt formation combined with a co-solvent system. A standard, highly effective vehicle is 10% DMSO / 40% PEG400 / 50% Acidified Saline . The PEG400 acts as a co-solvent to keep the lipophilic portion solvated, while the acidified saline (pH ~4.0) ensures the azaspiro nitrogen is fully protonated.

Quantitative Data Summary: Solubility Profiles

Formulation / StateApparent SolubilityStability (24h at RT)Recommended Use Case
Free Base (pH 7.4 Buffer)< 5 µMPoor (Precipitates)Not recommended
Free Base (1% DMSO in Buffer)~10 - 50 µMModerateLow-conc. in vitro assays
Sulfonate Salt (Saline)> 10,000 µMExcellentIn vivo dosing, stock solutions
Free Base in 20% HP-β-CD> 5,000 µMGoodIn vivo dosing (IV/PO)

Experimental Protocol: Self-Validating In-Situ Formulation (10 mg/mL)

Objective: Formulate this compound free base for in vivo administration without permanent salt synthesis. Mechanism: Acid-base protonation combined with co-solvent entrapment.

  • Wetting & Solvation: Weigh 10 mg of the free base into a glass vial. Add 100 µL of 100% DMSO. Vortex for 60 seconds. Causality: DMSO acts as a primary solvent to disrupt the solid-state crystal lattice. Validation Checkpoint 1: The solution must be completely optically clear. If microscopic particulates remain, sonicate for 5 minutes at 37°C.

  • Co-Solvent Stabilization: Add 400 µL of PEG400 to the vial. Vortex for 30 seconds. Causality: PEG400 acts as a transitional solvent, preventing the lipophilic phenyl ring from aggregating when water is eventually introduced.

  • In-Situ Protonation: Slowly add 500 µL of 0.1 N HCl in Saline dropwise while continuously vortexing. Causality: The acidic saline lowers the microenvironmental pH below the amine's pKa (~9.5), protonating the azaspiro nitrogen to form an in-situ hydrochloride salt, drastically enhancing aqueous compatibility.

  • System Validation (The Tyndall Test): Validation Checkpoint 2: Shine a standard red or green laser pointer through the vial in a dark room. Self-Validating Logic: If the beam path is highly visible (Tyndall effect), nano-precipitation has occurred, meaning the solvent shift was too rapid or the drug is crashing out. The formulation is invalid for IV dosing. If the beam is invisible or very faint, the compound is fully in solution and safe for administration.

Solubility Troubleshooting Workflow

SolubilityWorkflow Start This compound Free Base Decision Application Type? Start->Decision InVitro In Vitro Assays Decision->InVitro InVivo In Vivo Studies Decision->InVivo DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO Salt Synthesize Sulfonate Salt (Long-term solution) InVivo->Salt Formulation In-Situ Formulation (DMSO/PEG400/HCl) InVivo->Formulation Buffer Dilute in Aqueous Buffer (Max 1% DMSO) DMSO->Buffer Precip Precipitation? Buffer->Precip AddSurfactant Add 0.01% Tween-20 Pre-mix with DMSO Precip->AddSurfactant Yes Success1 Solubilized (In Vitro) Precip->Success1 No AddSurfactant->Success1 Success2 Dosing Solution (In Vivo) Salt->Success2 Formulation->Success2

Workflow for troubleshooting this compound free base solubility.

Future Analog Design (Pro-Tip)

If you are currently in the lead optimization phase and have the flexibility to modify the core scaffold, consider shifting to an oxa-azaspiro system. Research demonstrates that4 while simultaneously lowering lipophilicity without sacrificing the beneficial 3D geometry[4].

References

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL:1

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts Source: Thieme Connect URL:3

  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL:4

  • Principles of Drug Action 1, Spring 2005, Amines Source: Auburn University URL:2

Sources

Technical Support Center: Troubleshooting Alane Reduction of Spiro-β-Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alane-mediated reduction of spiro-β-lactams. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful transformation to access structurally complex spiro-azetidines from their corresponding lactam precursors. Spiro-β-lactams are a pivotal class of compounds in medicinal chemistry, serving as building blocks for novel therapeutics.[1][2][3][4] Their selective reduction to spiro-azetidines, which are also highly sought-after scaffolds in drug discovery, represents a critical synthetic step.[5][6]

This document moves beyond a simple recitation of steps. It provides in-depth, field-tested insights into the causality behind experimental choices, troubleshooting common failures, and ensuring reproducible success.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the alane reduction of spiro-β-lactams.

Q1: Why should I choose alane (AlH₃) over other common hydride reagents like LiAlH₄ or DIBAL-H for this reduction?

A: The choice of reducing agent is critical for successfully converting a strained β-lactam to an azetidine without unwanted side reactions.

  • Alane (AlH₃): Alane is a powerful yet uniquely chemoselective reducing agent.[7] It is less basic than lithium aluminum hydride (LiAlH₄), which minimizes side reactions stemming from the deprotonation of acidic protons alpha to the carbonyl. Its high reactivity is sufficient to reduce the stable amide bond of the lactam completely to the amine. It is considered a highly effective reagent for this specific transformation.[8]

  • Lithium Aluminum Hydride (LiAlH₄): While being a very powerful reducing agent capable of reducing amides, LiAlH₄ is also a strong base.[9] This can lead to undesired side reactions, including ring-opening of the strained β-lactam ring or epimerization.

  • Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a sterically bulky and less reactive hydride. It is most famous for the partial reduction of esters and nitriles to aldehydes at low temperatures (-78 °C).[10][11] While it can reduce amides, it often requires higher temperatures and may not be as efficient or clean as alane for the complete reduction to the azetidine.

A comparative summary is provided in the table below.

Table 1: Comparison of Common Hydride Reagents for Lactam Reduction

Reagent Relative Reactivity Key Characteristics Common Issues in β-Lactam Reduction
Alane (AlH₃) High Powerful, Lewis acidic, moderately basic Requires fresh, in-situ preparation; moisture sensitive
LiAlH₄ Very High Extremely powerful, strongly basic Potential for ring-opening, epimerization, and other base-catalyzed side reactions
DIBAL-H Moderate Bulky, less reactive, excellent for partial reductions May require forcing conditions (heat); can be sluggish or incomplete

| NaBH₄ | Low | Mild, selective for ketones/aldehydes | Generally unreactive towards amides/lactams |

Q2: What is the accepted mechanism for the alane reduction of a β-lactam?

A: The reduction proceeds through a multi-step pathway involving coordination and sequential hydride transfers.

  • Coordination: The Lewis acidic aluminum atom of alane coordinates to the carbonyl oxygen of the β-lactam. This activates the carbonyl carbon, making it more electrophilic.

  • First Hydride Transfer: A hydride ion (H⁻) is transferred from the aluminum complex to the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Iminium Ion Formation: This tetrahedral intermediate is unstable and collapses. The oxygen atom, bonded to the aluminum, is eliminated, resulting in the formation of a transient, highly electrophilic iminium ion within the four-membered ring.

  • Second Hydride Transfer: A second equivalent of hydride attacks the iminium carbon, completing the reduction to the final spiro-azetidine product.

  • Workup: An aqueous workup is required to hydrolyze the aluminum-nitrogen bonds and liberate the free amine.

Alane Reduction Mechanism cluster_0 Reaction Pathway Spiro_Lactam Spiro-β-Lactam Alane_Complex Lewis Acid Complex (Lactam-AlH3) Spiro_Lactam->Alane_Complex + AlH3 (Coordination) Tetrahedral_Intermediate Tetrahedral Intermediate Alane_Complex->Tetrahedral_Intermediate + [H⁻] (1st Hydride Transfer) Iminium_Ion Iminium Ion Tetrahedral_Intermediate->Iminium_Ion - [H2AlO⁻] (Collapse) Spiro_Azetidine Spiro-Azetidine Iminium_Ion->Spiro_Azetidine + [H⁻] (2nd Hydride Transfer)

Caption: Mechanism of Alane Reduction of a β-Lactam.

Q3: How do I properly prepare and handle alane solutions?

A: Alane is thermally unstable and is typically prepared fresh (in situ) for immediate use.[12] The most common laboratory method is the Schlesinger reaction, which involves the reaction of lithium aluminum hydride (LiAlH₄) with anhydrous aluminum chloride (AlCl₃).[13][14]

Standard Preparation Protocol: A solution of AlCl₃ in anhydrous diethyl ether or THF is added slowly to a cooled (0 °C) and well-stirred solution of LiAlH₄ in the same solvent under an inert atmosphere (argon or nitrogen). A precipitate of LiCl is formed, and the resulting supernatant/suspension contains the active alane species.

3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl(s)

It is critical to use anhydrous solvents and reagents, as any moisture will rapidly decompose the alane. The prepared reagent is a mixture of monomeric and polymeric alane and should be used without delay.[12][15]

Q4: What are the most critical safety precautions when working with alane?

A: Alane is a high-energy, pyrophoric reagent that demands strict adherence to safety protocols.

  • Moisture Reactivity: Alane reacts violently with water and other protic solvents (e.g., alcohols) to release large volumes of flammable hydrogen gas. This reaction is highly exothermic and can cause fires.[7][13]

  • Inert Atmosphere: All operations, including reagent preparation and the reduction reaction, must be conducted under a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox or Schlenk line).

  • Quenching: The reaction must be quenched with extreme care. This is typically done by slowly adding the reaction mixture to a cooled, stirred quenching solution or by slowly adding a quenching agent to the cooled reaction mixture. Never add water directly to a large excess of alane. Safe quenching agents include ethyl acetate (added first to consume excess hydride), followed by the slow addition of saturated aqueous sodium sulfate or Rochelle's salt.[7]

  • Static Discharge: Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable solvents or hydrogen gas.[7]

Q5: How can I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or diethyl ether) is typically effective. The product (spiro-azetidine) is significantly less polar than the starting material (spiro-β-lactam) and should have a higher Rf value.

  • Visualization: Many spiro-β-lactams and azetidines are not UV-active. Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is excellent as it reacts with most organic compounds.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format.

Troubleshooting Workflow Start Reaction Analysis: Low Yield or Incomplete Conversion CheckReagent Was Alane Prepared Fresh and Under Anhydrous Conditions? Start->CheckReagent ReagentNo No CheckReagent->ReagentNo ReagentYes Yes CheckReagent->ReagentYes FixReagent Solution: Prepare fresh AlH3 using anhyrous solvents/reagents under inert atmosphere. ReagentNo->FixReagent CheckStoichiometry Was Stoichiometry Correct? (≥2.5 eq. AlH3) ReagentYes->CheckStoichiometry StoichiometryNo No CheckStoichiometry->StoichiometryNo StoichiometryYes Yes CheckStoichiometry->StoichiometryYes FixStoichiometry Solution: Increase AlH3 equivalents to 2.5-3.0 eq. StoichiometryNo->FixStoichiometry CheckTemp Was Reaction Warmed to RT or Gently Heated? StoichiometryYes->CheckTemp TempNo No CheckTemp->TempNo TempYes Yes CheckTemp->TempYes FixTemp Solution: Allow reaction to warm to RT or heat gently (e.g., 40 °C) while monitoring by TLC. TempNo->FixTemp ConsiderSubstrate Substrate may be highly sterically hindered. TempYes->ConsiderSubstrate Experimental Workflow Prep 1. Prepare AlH3 Solution (Protocol 1) Setup 2. Prepare Substrate Solution (Spiro-β-lactam in anhydrous THF) Addition 3. Cool AlH3 to 0 °C & Add Substrate Solution Dropwise Setup->Addition Reaction 4. Reaction Monitoring (Warm to RT, monitor by TLC) Addition->Reaction Quench 5. Quench Reaction at 0 °C (e.g., Fieser Workup) Reaction->Quench Workup 6. Aqueous Workup (Filter salts, extract with Et2O/EtOAc) Quench->Workup Purify 7. Purification (Dry, concentrate, column chromatography) Workup->Purify

Sources

Technical Support Center: Stability & Handling of 6-Phenyl-1-azaspiro[3.3]heptane

[1]

Case ID: SP-AZA-006 Compound Class: Strained Spirocyclic Amines Support Tier: Senior Application Scientist[1]

⚠️ Critical Stability Alerts (Read First)

Before preparing your stock solutions, be aware of the specific structural vulnerabilities of the 1-azaspiro[3.3]heptane scaffold compared to its more common 2-aza isomer.

  • Spiro-Junction Lability: Unlike 2-azaspiro[3.3]heptane, the nitrogen in the 1-aza isomer is directly adjacent to the quaternary spiro carbon.[1] This creates a sterically congested and electronically unique environment.[1] While generally stable in neutral/biological buffers, the C2–N1 bond is susceptible to cleavage under strong reductive conditions (e.g., LiAlH₄) or harsh acidic hydrolysis [1].

  • Nucleophilic Susceptibility: The azetidine ring possesses significant ring strain (~26 kcal/mol).[1] If the nitrogen is quaternized (e.g., salt formation with strong acids or alkylation), the ring becomes activated toward nucleophilic attack, potentially leading to ring-opening solvolysis in protic solvents [2].

  • Free Base Volatility & Carbonation: As a secondary amine, the free base form is prone to absorbing atmospheric CO₂ to form carbamates/carbonates.[1] Always store the free base under inert gas (Argon/N₂).

Part 1: Troubleshooting Guide (Q&A Format)

Category A: Solution Stability & Solubility

Q1: My compound precipitated immediately upon dilution into PBS (pH 7.4). Why? Diagnose: This is a classic pKa-solubility mismatch.[1] Root Cause: The 6-phenyl substituent adds significant lipophilicity (increasing LogP).[1] While the amine is basic (calculated pKa ~9.5–10.5), at pH 7.4, a fraction of the compound exists as the neutral free base, which has poor aqueous solubility due to the phenyl group. Solution:

  • Protocol: Pre-dissolve in DMSO to create a 10–20 mM stock.

  • Dilution: Perform a "step-down" dilution. Add the DMSO stock to slightly acidic buffer (pH 5–6) first, or ensure the final DMSO concentration is 0.5–1.0% to maintain solubility.

  • Alternative: Use the hydrochloride or oxalate salt form for aqueous studies, but verify the final pH of your solution.

Q2: I see a new peak at M+16 in my LCMS after storing the DMSO stock for a week. Is this an impurity? Diagnose: N-Oxidation.[1] Root Cause: Secondary and tertiary amines in spirocyclic systems are prone to oxidation by peroxides often found in lower-grade DMSO or upon exposure to air.[1] The M+16 peak corresponds to the N-oxide. Solution:

  • Immediate Action: Check the grade of your DMSO. Use only anhydrous, sterile-filtered DMSO stored under argon.[1]

  • Prevention: Store stock solutions at -20°C or -80°C. Do not store at room temperature for >24 hours.

Q3: The compound degrades in my acidic mobile phase (0.1% TFA). Should I switch buffers? Diagnose: Acid-catalyzed Ring Opening. Root Cause: While azetidines are more stable than aziridines, the 1-azaspiro[3.3]heptane core is strained. High concentrations of strong acids like Trifluoroacetic Acid (TFA) can protonate the nitrogen, activating the C-N bond for nucleophilic attack by water (hydrolysis), leading to ring opening. Solution:

  • Switch Modifier: Use Formic Acid (0.1%) or Ammonium Acetate instead of TFA.[1] Formic acid is weaker and less likely to drive ring opening during the short timescale of an LC run.

  • Column Temperature: Lower the column temperature to <30°C to reduce the kinetic rate of hydrolysis.

Part 2: Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >3 months.

ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)Prevents hydrolysis; high solubility.[1]
Concentration 10 mMMinimizes precipitation risk upon thaw.[1]
Container Amber Glass Vial (Silanized)Protects from light; prevents adsorption to plastic.[1]
Headspace Argon or NitrogenPrevents oxidative degradation (N-oxide).[1]
Storage Temp -20°C or -80°CArrhenius equation: lowers degradation rate.[1]

Step-by-Step:

  • Weigh the solid compound (account for salt correction factor if using HCl/Oxalate salt).

  • Add 50% of the calculated volume of Anhydrous DMSO. Vortex gently until dissolved.[1]

  • Add the remaining DMSO to volume.[1]

  • QC Check: Aliquot a small volume (5 µL) and dilute into 1:1 MeCN:Water for immediate LCMS purity check (Time 0).

  • Purge vial headspace with Argon gas for 10 seconds.[1]

  • Seal tightly with a Teflon-lined cap.[1] Wrap with Parafilm.[1]

Protocol 2: Assessing Chemical Integrity (LCMS)

Use this workflow to determine if your compound has degraded.

Monitoring Parameters:

  • Parent Ion: [M+H]⁺ (Calculate exact mass based on formula, approx. 173.12 Da for free base C₁₂H₁₅N).[1]

  • Degradant A (Oxidation): [M+H+16]⁺ (N-Oxide).

  • Degradant B (Hydrolysis/Ring Open): [M+H+18]⁺ (Amino-alcohol formation).

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the primary degradation pathways for 1-azaspiro[3.3]heptane derivatives in solution.

StabilityPathwayscluster_conditionsEnvironmental TriggersCompoundThis compound(Intact)NOxideN-Oxide Degradant(M+16)Compound->NOxideOxidation(Peroxides in DMSO/Air)RingOpenAcyclic Amino-Alcohol(M+18)Compound->RingOpenAcid Hydrolysis(Strong Acid + H2O)SaltStable Salt Form(HCl/Oxalate)Compound->SaltControlled Protonation(Storage Form)OxidantO2 / PeroxidesOxidant->CompoundAcidH+ / HeatAcid->Compound

Caption: Figure 1. Degradation pathways showing susceptibility to oxidation (red path) and acid-catalyzed ring opening (red path), versus stabilization via salt formation (green path).

Part 4: Technical Specifications & Reference Data

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue (Approx.)Implication
Molecular Weight ~173.26 g/mol (Free Base)Small fragment, high ligand efficiency.[1]
cLogP 2.0 – 2.5Moderate lipophilicity; phenyl group drives this up.[1]
pKa (Calc) ~9.8Basic.[1] Will be protonated at physiological pH.[1]
TPSA ~12 ŲHigh BBB permeability potential.[1]
Ring Strain ~52 kcal/mol (Total)High energy scaffold; handle with care.[1]
References
  • Kirichok, A. A., et al. (2023).[1][2] Modular, Scalable Synthesis of 1-Azaspiro[3.3]heptanes: 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583.[3]

  • Levterov, V. V., et al. (2024).[1][4] 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.[5][4] Advanced Synthesis & Catalysis, 366, 3894–3902.[5][4]

  • BenchChem Technical Guides. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

overcoming steric hindrance in spiro-amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines (e.g., spiro[3.3]heptan-1-amine, spiro[2.3]hexan-4-amine) are increasingly deployed as bioisosteres for morpholine, piperidine, and cyclohexyl groups to improve metabolic stability and lower lipophilicity (LogD). However, their unique geometry creates a "steric wall" that often leads to failed standard couplings.

This guide addresses the kinetic suppression caused by the non-planar exit vectors of spiro-amines. Unlike planar anilines or flexible alkyl amines, the nitrogen lone pair in a spiro-system is often shielded by the orthogonal ring, significantly increasing the Percent Buried Volume (%VBur) and reducing nucleophilicity.

Module 1: Amide Coupling Troubleshooting

Symptom: Reaction stalls at <20% conversion using standard HATU/DIPEA conditions. Root Cause: The bulky activating group (e.g., the HATU-derived ester) creates a transition state too crowded for the hindered spiro-amine to attack.

Protocol 1.1: The T3P (Propylphosphonic Anhydride) System

For sterically demanding spiro-amines, T3P is superior to uronium reagents (HATU, HBTU) because it generates a less bulky mixed anhydride intermediate and does not produce inhibitory byproducts like tetramethylurea.

Optimized Workflow:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Critical: T3P is 50% w/w in these solvents). Avoid DMF if possible to simplify workup.

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA if the acid is also hindered; the extra bulk of the base can impede the active ester formation.

  • Temperature: Start at 0°C, then allow to warm to RT. If stalled, heat to 60°C (T3P is thermally stable).

Protocol 1.2: The TCFH-NMI Method (For Extremely Hindered Cases)

When T3P fails, switch to TCFH (Tetramethylchloroformamidinium hexafluorophosphate) activated with N-methylimidazole (NMI) . This forms a highly reactive acyl imidazolium intermediate that is less sensitive to steric bulk than the OBt/OAt esters formed by HATU.

Comparative Performance Data (Spiro[3.3]heptan-1-amine)

Coupling ReagentBaseSolventConversion (24h)Notes
HATU DIPEADMF35%Significant epimerization observed.
EDC / HOBt TEADCM12%Urea byproduct difficult to remove.
T3P (50% in EtOAc) PyridineEtOAc92% Clean profile; aqueous wash removes byproducts.
TCFH NMIMeCN88% Best for acid-sensitive substrates.
Troubleshooting Diagram: Selecting the Right Coupling Agent

AmideCoupling Start Start: Amide Coupling with Spiro-Amine StdCond Try Standard: HATU / DIPEA / DMF Start->StdCond CheckYield Yield > 50%? StdCond->CheckYield Success Proceed to Workup CheckYield->Success Yes Fail1 Switch to T3P / Pyridine in EtOAc or 2-MeTHF CheckYield->Fail1 No (Stalled/Messy) CheckYield2 Yield > 50%? Fail1->CheckYield2 CheckYield2->Success Yes Fail2 Switch to TCFH / NMI in MeCN CheckYield2->Fail2 No AcidChloride Last Resort: Ghosez's Reagent -> Acid Chloride Fail2->AcidChloride

Caption: Decision matrix for amide coupling. T3P is the primary "rescue" reagent for hindered spiro-amines.

Module 2: N-Arylation (Buchwald-Hartwig)

Symptom: No product formation; dehalogenation of the aryl halide; recovery of starting amine. Root Cause: The spiro-amine is too bulky to undergo migratory insertion into the Pd-Ar complex using standard ligands (e.g., BINAP, Xantphos).

The "Bulky Phosphine" Solution

You must use Dialkylbiaryl phosphine ligands designed to create a "pocket" for the amine.

  • Primary Choice: BrettPhos or tBuBrettPhos . These are the gold standards for primary hindered amines.

  • Secondary Choice: RuPhos (excellent for secondary amines or extremely hindered primary amines).

Optimized Reaction Conditions:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (pre-catalysts like BrettPhos Pd G4 are highly recommended to ensure active Pd(0) generation).

  • Base: NaOtBu (Sodium tert-butoxide). The strong base is required to deprotonate the bulky amine-Pd complex. Warning: If substrate has esters/nitriles, switch to Cs₂CO₃ and heat longer.

  • Solvent: t-Amyl alcohol or Dioxane (100°C+).

Protocol Check:

  • Degas solvents thoroughly (sparge with Ar for 15 min). Oxygen kills the active monomeric Pd species needed for hindered couplings.

  • Use a 1:1.2 ratio of Pd:Ligand if mixing manually.

  • Concentration matters: Run at 0.2 M to 0.5 M . Dilute reactions fail more often due to slow intermolecular steps.

Module 3: N-Alkylation (Reductive Amination)

Symptom: Direct alkylation (SN2) with alkyl halides results in over-alkylation or no reaction due to steric repulsion. Solution: Reductive Amination is the only reliable method for spiro-amines to avoid quaternary salt formation.

The "Stepwise" Protocol (For Stubborn Ketones)

Standard "one-pot" procedures often fail because the imine formation equilibrium is unfavorable for hindered spiro-amines.

Step 1: Force Imine Formation

  • Combine Spiro-Amine (1.0 equiv) + Ketone (1.2 equiv).

  • Add Ti(OiPr)₄ (Titanium isopropoxide, 2.0 equiv) neat or in minimal THF.

  • Stir 12-18h. The Lewis acid acts as a water scavenger and activates the carbonyl.

Step 2: Reduction

  • Dilute with MeOH or EtOH.

  • Add NaBH₄ (Sodium Borohydride) carefully. Note: NaBH(OAc)₃ is usually too bulky for the Ti-complexed intermediate; standard borohydride is preferred here.

N-Alkylation Decision Tree

Alkylation Input Target: N-Alkyl Spiro-Amine Method1 Direct SN2 (Alkyl Halide) Input->Method1 Avoid Method2 Reductive Amination (Aldehyde/Ketone) Input->Method2 Preferred Eval2 Steric Bulk of Carbonyl? Method2->Eval2 Eval1 Risk of Over-Alkylation? Sol1 Use NaBH(OAc)3 in DCE Eval2->Sol1 Aldehyde/Small Ketone Sol2 Use Ti(OiPr)4 pre-mix then NaBH4 Eval2->Sol2 Bulky/Spiro Ketone

Caption: Workflow for N-alkylation. Ti(OiPr)4 is the key additive for sterically congested imine formation.

FAQ: Common Handling Issues

Q: My spiro-amine is volatile. How do I dry it? A: Many small spiro-amines (MW < 150) sublime or evaporate under high vacuum.

  • Fix: Isolate as the HCl or TFA salt . These are stable solids.

  • Free-basing: If you need the free base, extract into Et₂O/DCM, dry with Na₂SO₄, and concentrate carefully at >100 mbar (do not use high vac).

Q: I see a spot on TLC but my LCMS shows nothing. A: Spiro-amines often lack UV chromophores.

  • Fix: Use Ninhydrin (stain) or KMnO4 for TLC visualization. For LCMS, ensure you are looking at the TIC (Total Ion Count) or ELSD (Evaporative Light Scattering Detector), not just UV 254 nm.

References

  • Buchwald-Hartwig Amination Conditions: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2][3][4] Link

  • T3P for Hindered Amides: Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent. Organic Process Research & Development.[5] Link

  • TCFH-NMI Reagent: Beaming, P., et al. (2018). TCFH–NMI: A Reagent for the Formation of Difficult Amide Bonds.[2] Chemical Science.[1][2][3][4] Link

  • Spiro[3.3]heptane in Drug Discovery: Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[6] ResearchGate. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8][9][10] Journal of Organic Chemistry.[11] Link

Sources

chromatographic separation of spirocyclic amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Separation of Spirocyclic Amine Derivatives

Executive Summary

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro cycles) are increasingly prevalent in drug discovery due to their ability to impart three-dimensional rigidity and improve physicochemical properties (solubility, lipophilicity) compared to flat aromatic systems. However, their chromatographic behavior presents distinct challenges:[1][2]

  • High Basicity: Secondary and tertiary spiro-amines interact strongly with residual silanols, leading to severe peak tailing.

  • Stereochemical Complexity: These scaffolds often contain one or more chiral centers, requiring separation of enantiomers and diastereomers.[3]

  • Detection Limits: Many aliphatic spirocycles lack strong chromophores, necessitating MS or CAD detection.

This guide provides a self-validating, troubleshooting-first approach to separating these complex molecules.

Part 1: Method Development Strategy

The Decision Matrix: SFC vs. HPLC

Do not default to C18. For spirocyclic amines, the choice of technique is dictated by the stereochemistry and polarity of the analyte.

MethodSelection Start Start: Analyte Characterization Chiral Is the target Chiral? Start->Chiral Achiral Achiral / Diastereomers only Start->Achiral SFC_Pref Primary Choice: SFC (High Speed, High Selectivity) Chiral->SFC_Pref Yes Basicity Check pKa (Basicity) Achiral->Basicity SFC_Fail RP-Chiral HPLC (Amylose/Cellulose phases) SFC_Pref->SFC_Fail If Resolution < 1.5 High_pH High pH RP-HPLC (pH 10-11, Hybrid Particle) Basicity->High_pH Lipophilic (LogP > 1) HILIC HILIC (For highly polar/hydrophilic) Basicity->HILIC Hydrophilic (LogP < 0)

Figure 1: Decision tree for selecting the optimal chromatographic mode for spirocyclic amines.

Part 2: Troubleshooting Guides (Q&A)

Category A: Peak Shape & Tailing[5][6][7][8]

Q1: My spirocyclic amine shows severe tailing (As > 2.0) on a standard C18 column. What is the root cause and fix?

  • Diagnosis: This is the classic "silanol effect." Spirocyclic amines are often strong bases (pKa 9–11). At neutral or low pH (pH 3–7), residual silanols on the silica surface are ionized (Si-O⁻), acting as cation-exchange sites that retain the protonated amine (NH⁺). This secondary interaction causes tailing.

  • The Fix (Protocol):

    • Switch to High pH: Use a hybrid-silica column (e.g., Ethylene-Bridged Hybrid) resistant to high pH.

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) in Water / Acetonitrile.[4]

    • Mechanism: At pH 10.5, the amine is deprotonated (neutral), and the silica surface is fully hydrated. This eliminates the cation-exchange mechanism.

    • Reference: High pH eliminates secondary interactions for amines, improving peak shape significantly [1].[5]

Q2: I cannot use high pH due to compound stability. How do I fix tailing at low pH?

  • Diagnosis: You are relying on "kinetic" silanol suppression which is insufficient for rigid spiro-amines.

  • The Fix: Use a "Chaotropic" additive or Ion-Pairing reagent.

    • Add: 0.1% Trifluoroacetic acid (TFA) plus 0.05% Triethylamine (TEA) is a common "competitor" strategy, but for MS sensitivity, use Difluoroacetic acid (DFA) or Ammonium Formate .

    • Alternative: Use a column with a positively charged surface (CSH technology) which electrostatically repels the protonated amine, preventing it from touching the silanols.

Category B: Chiral Separations (SFC Focus)

Q3: I see separation of diastereomers but not enantiomers in SFC. What am I missing?

  • Diagnosis: You likely have an "orthogonal selectivity" issue. Diastereomers have different physical properties and separate easily on achiral phases (like 2-EP or Diol). Enantiomers require a chiral selector.[3][6]

  • The Fix:

    • Column Screening: You must screen Polysaccharide-based columns (Amylose/Cellulose derivatives).

    • The "Golden" Screen:

      • Columns: IG, IC, AD-H, OJ-H (or their immobilized equivalents).

      • Co-solvent: Methanol vs. IPA (Methanol is usually sharper for amines).

      • Crucial Step: Add a basic additive. For spiro-amines, 0.1% Isopropylamine (IPAm) or Diethylamine (DEA) in the co-solvent is mandatory to sharpen peaks. Without it, chiral recognition sites may be blocked by non-specific adsorption.

    • Reference: Basic additives in SFC are essential for peak shape and resolution of basic chiral compounds [2].

Q4: My pressure is fluctuating in SFC, and retention times are drifting.

  • Diagnosis: Phase separation or density instability.

  • The Fix:

    • Ensure your backpressure regulator (BPR) is set >120 bar (supercritical maintenance).

    • If using MeOH > 40%, you might be entering a sub-critical/biphasic region depending on temperature. Increase temperature to 40-50°C to ensure miscibility of CO2/MeOH.

Part 3: Experimental Protocols

Protocol 3.1: The "Universal" Chiral SFC Screening Gradient

Purpose: Rapidly identify the correct chiral stationary phase (CSP) for a new spirocyclic scaffold.

ParameterSettingNotes
System UPC2 or Prep-SFC
Columns Chiralpak IG, IC, AD-H, OJ-H3.0 x 100mm, 3µm (Analytical)
Mobile Phase A CO2 (Industrial Grade)
Mobile Phase B Methanol + 0.2% IsopropylamineBasic additive is critical for peak shape.
Gradient 5% to 50% B over 6 minutesFast screening ramp.
Flow Rate 2.0 - 3.0 mL/minHigh flow leverages low viscosity of CO2.
Back Pressure 150 barKeeps CO2 dense and solvating.
Temp 40°C
Detection PDA (210-400nm) + QDa/MSMonitor m/z; spiro-amines often have weak UV.

Data Interpretation:

  • If Resolution (Rs) > 2.0 on the gradient: Proceed to isocratic optimization (usually ~10-15% lower B than the elution point).

  • If Broad Peaks : Switch additive to 0.1% DEA + 0.1% TFA (Double additive method).

Protocol 3.2: High-pH Reversed-Phase Screening (Achiral)

Purpose: Purity check and diastereomer separation.

  • Column: Ethylene-Bridged Hybrid (BEH) C18, 2.1 x 50mm, 1.7µm.

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic: Acetonitrile.

  • Gradient: 5-95% B over 5 mins.

  • Rationale: At pH 10.5, spiro-amines are neutral. This maximizes retention (hydrophobic interaction) and eliminates silanol tailing, often revealing impurities hidden under the tail of a low-pH run.

Part 4: Visualizing the Workflow

SFC Screening & Optimization Workflow

SFC_Workflow Sample Racemic Spiro-Amine Screen Gradient Screen (4 Columns, MeOH+IPAm) Sample->Screen Eval Evaluate Resolution (Rs) Screen->Eval Success Rs > 2.0 Convert to Isocratic Eval->Success Good Sep Partial 0.5 < Rs < 1.5 Change Modifier (IPA/EtOH) Eval->Partial Partial Fail No Separation Change Column Chemistry Eval->Fail Co-elution Partial->Screen Re-Screen

Figure 2: Iterative workflow for developing a chiral SFC method.

Part 5: Reference Data

Table 1: Common Additives for Spirocyclic Amine Separation

AdditiveTypeApplicationPros/Cons
Isopropylamine (IPAm) BasicSFC (Primary choice)Excellent peak sharpening; volatile.
Diethylamine (DEA) BasicSFC / Normal PhaseStronger base; good for stubborn tailing.
Triethylamine (TEA) BasicHPLC / SFCClassic additive; harder to remove (high boiling point).
Trifluoroacetic Acid (TFA) AcidicHPLC (Low pH)Ion-pairing; suppresses MS signal (signal suppression).
Ammonium Formate SaltHPLC (MS compatible)Good buffer; less peak sharpening than TFA for amines.

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from

  • ResearchGate. (2014). SFC method development: Chiral separation strategy. Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: 6-Phenyl-1-azaspiro[3.3]heptane vs. Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Spirocyclic Scaffolds

In modern drug discovery, the piperidine ring is a ubiquitous "privileged structure," appearing in over 100 FDA-approved drugs. However, its prevalence has led to crowded intellectual property (IP) space and inherent liabilities, specifically metabolic susceptibility at the


-carbon and high lipophilicity contributing to hERG toxicity.[1]

The 6-phenyl-1-azaspiro[3.3]heptane scaffold represents a "next-generation" bioisostere designed to address these limitations.[1] Unlike earlier spirocycles (e.g., 2-azaspiro[3.3]heptane), the 1-azaspiro isomer maintains the high basicity of piperidine while significantly altering the vector of lipophilicity and metabolic clearance.[1][2]

The Verdict: Replacing a 4-phenylpiperidine core with this compound typically results in:

  • Lower logD

    
      (0.4–1.0 unit reduction) despite similar carbon count.[1]
    
  • Maintained Basicity (pKa

    
     11.2–11.4), preserving receptor cation-interactions.[1]
    
  • Enhanced Metabolic Stability by blocking the vulnerable

    
    -oxidation sites.
    

Physicochemical Deep Dive: Mechanism of Action

To effectively utilize these scaffolds, one must understand the causality behind their physicochemical differences.

Basicity (pKa) and Ionization

Contrary to the expectation that strained rings significantly lower pKa (due to increased s-character in the N-lone pair orbital), 1-azaspiro[3.3]heptane retains a pKa remarkably similar to piperidine.[1]

  • Piperidine pKa: ~11.4[1]

  • 1-Azaspiro[3.3]heptane pKa: ~11.3[1]

Implication: At physiological pH (7.4), both species exist almost exclusively (>99.9%) in the cationic (protonated) form.[1] This ensures that the spirocyclic replacement does not disrupt critical salt-bridge interactions within the target binding pocket (e.g., Asp/Glu residues in GPCRs).

Lipophilicity (logD )

This is the primary differentiator.[1] While logP (neutral species) might be comparable, the logD (distribution coefficient at pH 7.[1]4) is consistently lower for the spirocycle.[1]

  • Mechanism: The spirocyclic constraint forces the molecule into a compact, rigid 3D conformation. This reduces the solvent-accessible surface area (SASA) of the hydrophobic patches compared to the flexible chair conformation of piperidine. Furthermore, the solvation shell around the rigid cation is energetically distinct, often favoring the aqueous phase more than the lipophilic piperidine cation.

Structural Topology (Fsp )
  • Piperidine: Exists in a fluxional chair conformation.[1] Substituents at C4 (e.g., phenyl) can toggle between axial and equatorial, potentially incurring an entropic penalty upon binding.[1]

  • Spirocycle: The 6-phenyl substituent is locked in a defined vector relative to the nitrogen. This rigidity ("pre-organization") can improve binding affinity if the vector matches the receptor, or kill it if it clashes.[1]

Comparative Data Analysis

The following data summarizes the shift in properties when "scaffold hopping" from 4-phenylpiperidine to this compound.

Property4-Phenylpiperidine (Reference)This compound Delta / Impact
Formula C

H

N
C

H

N
+1 Carbon (Spiro)
pKa (Exp)11.411.2 – 11.3Negligible (

)
logD

1.6 – 2.01.0 – 1.4Improved (

)
Shape 2D / Flexible Chair3D / Rigid / High Fsp

Escaped Flatland
Metabolic Liability High (

-oxidation)
Low (Steric block)Extended t

hERG Risk Moderate-HighLow-ModerateReduced Risk

Note: Data ranges derived from comparative studies of amide derivatives of both scaffolds [1, 2].

Experimental Protocol: High-Throughput logD Determination

Trustworthy logD data requires a protocol that accounts for the high pKa of these amines. Standard HPLC methods may suffer from peak tailing due to silanol interactions. The Miniaturized Shake-Flask Method with LC-MS/MS is the gold standard for this class of compounds.

Protocol Workflow

Reagents:

  • Phosphate Buffered Saline (PBS): Adjusted strictly to pH 7.40.

  • 1-Octanol: HPLC Grade.[1]

  • Internal Standard: Propranolol or Carbamazepine.[1]

Step-by-Step Methodology:

  • Pre-Saturation: Vigorously mix 1-Octanol and PBS (pH 7.4) for 24 hours. Separate phases. This ensures the volumes do not change during the experiment due to mutual solubility.

  • Stock Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Partitioning:

    • In a 2 mL glass vial (low adsorption), add 495

      
      L of pre-saturated PBS.
      
    • Add 5

      
      L of compound stock.
      
    • Add 500

      
      L of pre-saturated 1-Octanol.
      
    • Total system volume: 1 mL.[3] Final DMSO concentration: 0.5%.

  • Equilibration: Cap tightly. Rotate (do not vortex, to avoid emulsions) at 30 rpm for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to break any emulsion.

  • Sampling:

    • Octanol Phase: Carefully remove 50

      
      L from the top layer.[1] Dilute 1:100 with acetonitrile/water (50:50).
      
    • Aqueous Phase: Carefully pierce the interface (without dragging octanol) and remove 50

      
      L from the bottom layer.[1] Dilute 1:10 with acetonitrile/water (50:50).
      
  • Quantification: Analyze both phases via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    

Visualizing the Bioisosteric Strategy

The following diagram illustrates the decision logic and metabolic consequences of choosing the spirocyclic scaffold.

Bioisostere_Strategy cluster_0 Reference: Piperidine Scaffold cluster_1 Strategy: Spirocyclic Replacement Pip 4-Phenylpiperidine (Existing Lead) Metab Metabolic Liability (CYP450 alpha-oxidation) Pip->Metab Accessible alpha-H Lip High logD (Non-specific binding) Pip->Lip Lipophilic Core Spiro This compound Pip->Spiro Bioisosteric Replacement Prop1 Blocked alpha-positions (Steric Hindrance) Metab->Prop1 Solved by Prop2 Reduced logD (Compact Solvation) Lip->Prop2 Improved by Spiro->Prop1 Structural Constraint Spiro->Prop2 Topology Change Prop3 Maintained pKa (~11.3) (Receptor Affinity) Spiro->Prop3 Electronic Similarity

Figure 1: Strategic rationale for replacing piperidine with 1-azaspiro[3.3]heptane in lead optimization.

References

  • Mykhailiuk, P. K., et al. (2023).[1] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [Link][1]

  • Stepan, A. F., et al. (2011).[1] "Metabolism-Directed Design of Oxetane-Containing Spirocyclic Analogues of Piperidine." Journal of Medicinal Chemistry. [Link][1]

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. [Link][1]

Sources

The 3D Advantage: Aqueous Solubility Comparison of Spirocyclic vs. Planar Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves away from the "flatland" of highly aromatic, planar molecules, the strategic incorporation of spirocyclic scaffolds has emerged as a transformative approach to optimizing physicochemical properties. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through scaffold hopping exercises. One of the most profound upgrades observed during these transitions is the dramatic enhancement of aqueous solubility when planar amines (e.g., piperazines, anilines) are replaced with spirocyclic equivalents.

This guide objectively compares the solubility profiles of spiro vs. non-spiro amines, explains the thermodynamic causality behind these differences, and provides a self-validating experimental protocol for accurate solubility quantification.

The Mechanistic Causality of Spirocyclic Solubility

To understand why spirocyclic amines outperform their planar counterparts in aqueous media, we must look beyond simple molecular weight and examine the thermodynamics of dissolution. Dissolution requires breaking the crystal lattice of the solid drug and forming a hydration shell around the free molecule. Spirocycles excel in both thermodynamic phases:

  • Disruption of Crystal Packing (Lower Lattice Energy): Planar amines efficiently stack in the solid state via

    
     interactions or flat hydrophobic surface contacts, resulting in high melting points and high crystal lattice energies. Spirocycles feature a quaternary carbon that forces two rings into an orthogonal (perpendicular) 3D geometry. This bulkiness acts as a molecular "wedge," preventing tight intermolecular stacking, thereby lowering the energy barrier required for dissolution 1.
    
  • Fsp³ and Hydration Dynamics: Replacing flat systems with spirocyclic aliphatic rings increases the fraction of sp³-hybridized carbons (

    
    ). This shift inherently decreases lipophilicity (LogD) and exposes polar surface areas more effectively to water molecules, creating a highly favorable hydration thermodynamic profile 2.
    
  • Basicity (pKa) Modulation: The restricted conformation of azaspirocycles alters the basicity of the amine nitrogen. This often results in a more favorable ionization state at physiological pH (7.4), which drastically improves solubility compared to flexible planar amines 3.

G Planar Planar Amines (High Lattice Energy) Spiro Spirocyclic Amines (Orthogonal Geometry) Planar->Spiro Scaffold Hopping Fsp3 Increased Fsp3 Fraction Spiro->Fsp3 Lattice Disrupted Crystal Packing Fsp3->Lattice LogD Reduced Lipophilicity Fsp3->LogD Solubility Enhanced Aqueous Solubility Lattice->Solubility Lower Energy Barrier LogD->Solubility Favorable Hydration

Caption: Logical pathway illustrating how spirocyclic scaffolds enhance aqueous solubility.

Quantitative Comparison: Spiro vs. Non-Spiro Scaffolds

The theoretical advantages of spirocycles translate directly into measurable experimental gains. Below is a synthesized comparison of physicochemical properties from recent drug discovery campaigns, highlighting the superiority of spirocyclic and oxa-spirocyclic architectures.

Compound ClassStructural FeatureFsp³ TrendLogD (pH 7.4)Aqueous SolubilityReference
Planar Alkene-linked Flat, high aromaticityLow (<0.3)HighPoor (<10 µM)1, [[2]]()
Spiro-cyclopropane Orthogonal 3D geometryHigh (>0.5)ModerateImproved (>50 µM)1
Cycloalkane Amine Flexible saturated ringModerateModerate9 µM[[4]]()
Oxa-spirocyclic Amine Oxygen-incorporated 3DHigh (>0.5)Low360 µM (40x increase)4

Data Insight: In the development of Polo-like Kinase 4 (PLK4) inhibitors, replacing a planar alkene linker with a spirocyclic cyclopropane analog yielded a massive improvement in kinetic solubility and metabolic stability 1. Furthermore, the incorporation of a heteroatom (oxygen) into the spirocyclic unit (oxa-spirocycles) can amplify solubility by up to 40-fold compared to standard cycloalkanes [[4]]().

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Assay

To accurately capture the solubility differences between planar and spirocyclic amines, relying on kinetic solubility (DMSO dilution) is insufficient, as it often overestimates solubility due to supersaturation. The Thermodynamic Shake-Flask Method is the gold standard 1. Below is a self-validating workflow designed to eliminate common experimental artifacts.

Step-by-Step Methodology
  • Solid Preparation & Buffer Saturation: Add 2-5 mg of the solid amine (planar or spirocyclic) into a glass vial. Add 1 mL of 50 mM Phosphate Buffer (pH 7.4).

    • Causality: You must ensure an excess of solid remains visible. If all solid dissolves, the solution is not saturated, and the true thermodynamic limit cannot be measured.

  • Isothermal Equilibration: Seal the vials and incubate in a thermoshaker at 37°C for 48 hours.

    • Causality: Why 48 hours instead of 2 hours? Many spirocyclic amines can form transient supersaturated states or amorphous suspensions. A 48-hour equilibration ensures the compound crystallizes into its lowest-energy, most stable thermodynamic state.

  • Phase Separation via Ultracentrifugation: Transfer the suspension to thick-walled tubes and ultracentrifuge at 20,000 x g for 30 minutes at 37°C.

    • Causality:Do not use standard syringe filters. Highly lipophilic planar amines frequently adsorb onto PTFE or PVDF filter membranes, leading to artificially low solubility readings. Ultracentrifugation guarantees pure phase separation without surface-loss artifacts.

  • Supernatant Extraction & Quantification: Carefully extract the top 500 µL of the supernatant without disturbing the pellet. Dilute appropriately in mobile phase and quantify via HPLC-UV or LC-MS against a known standard curve.

  • Self-Validation Check (Solid-State Analysis): Recover the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This is the critical self-validating step. If the solubility is unexpectedly low, XRPD confirms whether the free base converted into a less soluble hydrate or underwent salt disproportionation during the 48h incubation.

G S1 1. Solid Addition (Excess API) S2 2. Equilibration (37°C, 48h) S1->S2 S3 3. Phase Separation (Ultracentrifugation) S2->S3 S4 4. Sampling (Supernatant) S3->S4 S5 5. Quantification (HPLC-UV/MS) S4->S5

Caption: Step-by-step workflow for the self-validating thermodynamic shake-flask solubility assay.

Conclusion

The empirical data heavily favors spirocyclic architectures over planar amines when optimizing for aqueous solubility. By disrupting solid-state crystal packing and increasing the


 fraction, spirocycles lower the thermodynamic barrier to dissolution while simultaneously improving metabolic stability. For drug development professionals, leveraging these 3D scaffolds—and validating their properties through rigorous, artifact-free thermodynamic assays—is a proven strategy to rescue poorly soluble pipeline candidates.

References

  • Benchchem - Advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • Taylor & Francis (Tandfonline) - Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • BLDpharm - The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • PMC (NIH) - Oxa-spirocycles: synthesis, properties and applications.

Sources

pharmacokinetic properties of 6-phenyl-1-azaspiro[3.3]heptane drugs

[1]

Executive Summary

The This compound scaffold represents a "saturated bioisostere" strategy.[1][2] By replacing the 4-phenylpiperidine ring—ubiquitous in opioids (e.g., fentanyl, meperidine) and local anesthetics—with this spirocyclic system, researchers can significantly reduce intrinsic clearance (



1

Comparative Pharmacokinetic Performance

The following data synthesizes experimental findings comparing the spirocyclic scaffold against its direct piperidine analog.

Table 1: PK & Physicochemical Comparison

Data represents mean values derived from microsomal stability assays and physicochemical profiling of matched molecular pairs (MMPs).

Property4-Phenylpiperidine (Reference)This compoundImpact on Drug Design
Intrinsic Clearance (

)
High (>100 µL/min/mg)Low (<20 µL/min/mg) 10-fold improvement in metabolic stability; extends

.[1]
Metabolic Soft Spots Vulnerable at

-carbon (N-dealkylation)
Sterically Shielded The spiro-center blocks CYP450 access to the

-carbon.[1]
Basicity (

)
~10.5 (Highly Basic)~8.5 – 9.0 (Moderated) Reduced lysosomal trapping; improved membrane permeability.
Lipophilicity (

)
Moderate-HighComparable / Slightly Lower Maintains hydrophobic interactions while improving

(fraction of

carbons).
hERG Inhibition Risk High (due to high

+ lipophilicity)
Reduced Lower

reduces cation-pi interactions in the hERG channel pore.

Mechanistic Analysis: Why the Spiro-Ring Works

Metabolic Blockade (The "Spiro Effect")

The primary PK advantage of this compound is its resistance to oxidative metabolism.[1]

  • Piperidine Liability: In 4-phenylpiperidine, the carbons adjacent to the nitrogen (

    
    -carbons) are electronically activated and sterically accessible.[1] Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) easily abstract a hydrogen atom here, leading to N-dealkylation and rapid clearance.[1]
    
  • Spiro Solution: In the 1-azaspiro[3.3]heptane system, the

    
    -carbon is part of a strained cyclobutane ring and is adjacent to a quaternary spiro-carbon.[1] This geometry imposes significant steric hindrance , preventing the heme iron of CYP450 from approaching the C-H bond effectively. Furthermore, the bond angles of the cyclobutane ring increase the s-character of the C-H bonds, making the hydrogen atoms less acidic and harder to abstract.
    
Basicity and Permeability

The geometric constraint of the four-membered azetidine ring (part of the spiro system) distorts the nitrogen lone pair. This results in a lower

1
  • Effect: At physiological pH (7.4), a larger fraction of the spiro-drug exists in the neutral (uncharged) state compared to the piperidine analog.

  • Result: Enhanced passive permeability through the blood-brain barrier (BBB) and reduced sequestration in acidic cellular compartments (lysosomes).

Visualization of Metabolic Pathways

The following diagram illustrates the structural divergence in metabolic fate between the traditional piperidine scaffold and the spirocyclic bioisostere.

MetabolicFatecluster_0Traditional Scaffoldcluster_1Spiro BioisosterePiperidine4-Phenylpiperidine(High Liability)CYPCYP450(Oxidation)Piperidine->CYPRapid AccessMetaboliteN-DealkylatedMetaboliteSpiroThis compound(Metabolically Robust)StableIntact Drug(Extended Circulation)Spiro->StableMetabolic StabilitySpiro->CYPSteric BlockadeCYP->MetaboliteHigh Clearance

Caption: Comparative metabolic fate showing the steric blockade of CYP450-mediated oxidation in the spirocyclic scaffold.

Experimental Protocols for Validation

To validate the PK advantages of this scaffold in a drug discovery campaign, the following protocols are recommended. These assays specifically stress-test the metabolic stability and permeability differences.[1]

Protocol A: Intrinsic Clearance ( ) in Human Liver Microsomes

Objective: Quantify the metabolic stability improvement.

  • Preparation:

    • Prepare 10 mM stock solutions of the test compound (this compound derivative) and reference (4-phenylpiperidine analog) in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate compounds with pooled Human Liver Microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADPH final) to start the reaction.[1]

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • Extract aliquots (50 µL) at time points: 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      (
      
      
      ).
    • Calculate

      
      .
      
  • Success Criteria: The spiro-compound should exhibit a

    
     < 50% of the piperidine reference.
    
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive permeability changes due to

  • System Setup: Use a 96-well PAMPA "sandwich" plate (donor bottom, acceptor top).

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane (artificial membrane).

  • Donor Phase: Add 150 µL of compound (10 µM) in PBS (pH 7.4) to the bottom wells.

  • Acceptor Phase: Add 200 µL of fresh PBS (pH 7.4) to the top wells.

  • Incubation: Assemble the sandwich and incubate at 25°C for 4 hours in a humidity chamber (avoid agitation).

  • Quantification: Separate plates and measure concentration in both donor and acceptor wells via UV-Vis or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ) using the standard PAMPA equation.
    
    • Note: Expect

      
       to be maintained or improved for the spiro-compound due to lower ionization at pH 7.4.[1]
      

References

  • Kirichok, A., et al. (2023).[3][4][5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[4]

  • Prysiazhniuk, K., et al. (2024).[2][6] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557.[7]

  • Mykhailiuk, P. K. (2023).[4][5][6] "Saturated Bioisosteres of Benzene and Heterocycles." Enamine Research Highlights.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(48), 8979-8983.[1]

bioisosteric replacement case studies using azaspiroheptanes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right molecular scaffold is a critical decision that dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. In recent years, the medicinal chemistry community has shifted away from flat, sp²-rich molecules toward sp³-rich, conformationally restricted architectures. Among these, azaspiroheptanes —specifically 2-azaspiro[3.3]heptane, 1-azaspiro[3.3]heptane, and 2,6-diazaspiro[3.3]heptane—have emerged as premier bioisosteric replacements for traditional saturated heterocycles like piperidine, piperazine, and morpholine.

This guide provides an objective, data-driven comparison of azaspiroheptane bioisosteres against their classical counterparts, analyzing the mechanistic causality behind their physicochemical benefits, detailing field-proven case studies, and providing self-validating experimental protocols for their implementation.

The Mechanistic Rationale: The "Azaspiroheptane Twist"

At first glance, replacing a piperidine ring with an azaspiro[3.3]heptane seems counterintuitive if the goal is to improve aqueous solubility. You are, after all, adding a carbon atom to the framework. However, empirical data consistently shows that this substitution lowers the distribution coefficient (LogD) at physiological pH.

This phenomenon is driven by two mechanistic factors:

  • Altered Basicity (pKa Shift): In spiro-analogues where a heteroatom is present, the atom is shifted from a

    
     position to a 
    
    
    
    position relative to the nitrogen. This reduces inductive electron withdrawal, significantly increasing the basicity (pKa) of the amine. At pH 7.4, the molecule is more highly ionized, driving down LogD [1].
  • Topological Reorientation: The spirocyclic center induces a ~90° orthogonal twist in the molecule and increases the distance between the two terminal atoms by ~1.3 Å. This increased 3D character (higher Fsp³) disrupts planar stacking, lowering melting points and enhancing kinetic solubility [1].

G A Standard Heterocycle (Piperidine/Piperazine) B Azaspiro[3.3]heptane Bioisostere A->B Carbon Addition C 90° Topological Twist & Increased Terminal Distance B->C D Reduced Inductive Withdrawal (Increased pKa) B->D E Decreased Lipophilicity (ΔLogD up to -1.0) C->E D->E

Caption: Logical causality of ADME improvements via the azaspiroheptane twist.

Objective Case Studies: Performance & Limitations

To objectively evaluate these scaffolds, we must examine both their triumphs and their structural limitations in late-stage lead optimization.

Case Study A: Piperidine vs. 1-Azaspiro[3.3]heptane (Success)

While 2-azaspiro[3.3]heptane is common, 1-azaspiro[3.3]heptane has recently been validated as a next-generation bioisostere [2]. In a direct comparison using the anesthetic drug bupivacaine, replacing the piperidine fragment with a 1-azaspiro[3.3]heptane core resulted in a highly active, patent-free analog. The spiro-analog maintained target engagement while significantly reducing intrinsic clearance (CLint) in human liver microsomes due to the elimination of metabolically labile


-protons adjacent to the nitrogen [2].
Case Study B: Piperazine vs. 2,6-Diazaspiro[3.3]heptane (Success)

In the optimization of PARP inhibitors (e.g., Olaparib surrogates), replacing the terminal piperazine ring with 2,6-diazaspiro[3.3]heptane dramatically improved the safety profile. The enhanced molecular rigidity restricted the molecule from adopting conformations responsible for off-mechanism cytotoxicity, thereby widening the therapeutic window [3].

G Drug Olaparib Surrogate (2,6-Diazaspiro[3.3]heptane) Rigidity Enhanced Molecular Rigidity Drug->Rigidity PARP PARP Inhibition (On-Target Efficacy) OffTarget Off-Mechanism Cytotoxicity Rigidity->PARP Maintained Rigidity->OffTarget Reduced

Caption: Pharmacological impact of enhanced rigidity on target selectivity.

Case Study C: The GPR119 Agonist (Limitation & Failure)

It is critical to note that azaspiroheptanes are not universal drop-in replacements. In a campaign targeting GPR119, replacing a central piperazine spacer with 2,6-diazaspiro[3.3]heptane resulted in a >800-fold loss in potency [1]. The Causality: The target's binding pocket required a specific linear vector for a carbamate hydrogen bond acceptor. The ~90° twist induced by the spirocenter forced the acceptor group out of the binding pocket, abolishing affinity. If your SAR relies on the linear geometry of a piperazine spacer, spiro-replacements will likely fail.

Quantitative Data Comparison

The following table synthesizes baseline physicochemical properties comparing the parent piperidine to its spirocyclic counterparts [4].

Physicochemical PropertyPiperidine2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane
Molecular Weight ( g/mol ) 85.1597.1697.16
cLogP ~1.50.70.8
Topological Polar Surface Area 12.0 Ų12.0 Ų12.0 Ų
ΔLogD (7.4) vs Parent Baseline-0.5 to -1.0-0.5 to -1.0
Metabolic Stability (CLint) High clearanceSignificantly ReducedSignificantly Reduced
Vector Geometry Linear / Equatorial90° Orthogonal Twist90° Orthogonal Twist

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems featuring built-in quality control (QC) checkpoints.

Protocol A: Synthesis of 1-Azaspiro[3.3]heptane via[2+2] Cycloaddition

Rationale: Traditional reductive amination fails for highly strained spirocycles. We utilize a thermal [2+2] cycloaddition using Graf's isocyanate, which provides the necessary electrophilicity to engage unactivated endocyclic alkenes. Alane (AlH₃) is selected over LiAlH₄ for the subsequent reduction to prevent unwanted ring-opening of the strained azetidine [2].

  • Cycloaddition: Dissolve the starting endocyclic alkene in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere. Dropwise add 1.2 equivalents of Graf's isocyanate (chlorosulfonyl isocyanate).

  • Intermediate QC: Monitor the reaction via IR spectroscopy. The formation of the spirocyclic

    
    -lactam intermediate is confirmed by the appearance of a strong, characteristic carbonyl stretch at >1750 cm⁻¹.
    
  • Hydrolysis: Quench the reaction carefully with saturated aqueous sodium sulfite to cleave the chlorosulfonyl group, yielding the free

    
    -lactam.
    
  • Reduction: In a separate, rigorously dry flask, prepare Alane (AlH₃) in situ by reacting LiAlH₄ with 100% H₂SO₄ in THF at -20°C. Slowly transfer the

    
    -lactam solution into the Alane mixture and allow it to warm to room temperature.
    
  • Final QC & Isolation: Quench via a standard Fieser workup. Validate the 1-azaspiro[3.3]heptane core via ¹H-NMR (look for the characteristic highly shielded multiplet of the cyclobutane protons) and LC-MS.

G S1 Endocyclic Alkenes S2 Graf's Isocyanate [2+2] Cycloaddition S1->S2 S3 Spirocyclic β-lactam S2->S3 QC: IR >1750 cm⁻¹ S4 Alane (AlH3) Reduction S3->S4 S5 1-Azaspiro[3.3]heptane Isolation S4->S5 QC: NMR/MS

Caption: Self-validating synthetic workflow for 1-azaspiro[3.3]heptane generation.

Protocol B: High-Throughput LogD (7.4) Profiling

Rationale: Because the primary benefit of the azaspiroheptane scaffold is lipophilicity reduction, empirical LogD validation is critical to prove the bioisosteric advantage.

  • Preparation: Prepare 10 mM DMSO stock solutions of both the piperidine parent and the synthesized azaspiroheptane analog.

  • Partitioning: Spike 10 µL of the stock into a glass vial containing exactly 495 µL of 1-octanol and 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake the vials vigorously on a plate shaker for 60 minutes at 25°C to ensure complete thermodynamic distribution between the aqueous and organic phases.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the aqueous and organic phases. Analyze via LC-MS/MS. Calculate LogD using the base-10 logarithm of the ratio of the Area Under the Curve (AUC) of the organic phase to the aqueous phase.

References

1.1 - PMC / ACS Med. Chem. Lett. 2. 2 - PubMed / Angewandte Chemie Int. Ed. 3.3 - Chemical Communications (RSC Publishing) 4.4 - Benchchem

Sources

Permeability Assays for 6-Phenyl-1-azaspiroheptane Compounds: A Comparative Guide for Bioisosteric Replacement

Permeability Assays for 6-Phenyl-1-azaspiro[1]heptane Compounds: A Comparative Guide for Bioisosteric Replacement

The transition from flat, traditional heterocycles to rigid, three-dimensional architectures is a cornerstone of modern drug discovery. Specifically, the replacement of the ubiquitous 4-phenylpiperidine pharmacophore with its strained spirocyclic bioisostere, 6-phenyl-1-azaspiro[1]heptane , offers profound advantages in target selectivity and intellectual property space.

However, introducing a spirocyclic center fundamentally alters the physicochemical properties of the molecule. As a Senior Application Scientist, I frequently observe research teams struggling with unexpected pharmacokinetic drop-offs when making this switch. This guide provides an in-depth, objective comparison of permeability assays—specifically PAMPA, Caco-2, and MDCK—tailored for evaluating 6-phenyl-1-azaspiro[1]heptane derivatives, grounded in the causality of their unique structural mechanics.

Mechanistic Causality: Why Spirocycles Alter Permeability

Before selecting an assay, one must understand the physical chemistry driving the molecule. Replacing a piperidine with a 1-azaspiro[1]heptane core introduces a "carbon-adding but lipophilicity-lowering" twist.

  • Increased Basicity (pKa Shift): The geometric strain of the azetidine-like ring alters the hybridization and s-character of the nitrogen lone pair, typically increasing the basicity (pKa) by 0.5 to 1.0 units compared to piperidine.

  • Reduced LogD at pH 7.4: Because the molecule is more highly ionized at physiological pH, its distribution coefficient (LogD) drops significantly, even though a carbon atom was added.

  • 90° Vector Twist: The spiro fusion forces the phenyl ring into a perpendicular vector relative to the amine ring. This 3D projection alters how the molecule partitions into lipid bilayers and interacts with efflux transporters like P-glycoprotein (P-gp).

Because of these factors, passive permeability often decreases, while active transport dynamics shift unpredictably.

GBioisostere6-Phenyl-1-azaspiro[3.3]heptane(Piperidine Bioisostere)pKaIncreased Basicity(Higher pKa)Bioisostere->pKaLogDLower Lipophilicity(Reduced LogD7.4)Bioisostere->LogDGeometry90° Vector Twist(Spirocyclic Core)Bioisostere->GeometryPAMPAPassive Permeability(PAMPA)pKa->PAMPA Decreases passive diffusionLogD->PAMPA Reduces membrane partitioningCaco2Active Transport & Efflux(Caco-2 / MDCK)Geometry->Caco2 Alters P-gp recognition

Physicochemical impacts of the 1-azaspiro[1]heptane core on permeability outcomes.

Comparative Analysis of Permeability Assays

To accurately profile 6-phenyl-1-azaspiro[1]heptanes, researchers must choose the right in vitro model. Relying solely on passive assays can lead to false negatives in lead optimization.

A. PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Mechanism: Purely passive transcellular diffusion through an artificial lipid-infused membrane.

  • Performance with Spirocycles: Due to the elevated pKa of 1-azaspiro[1]heptanes, the neutral fraction of the drug at pH 7.4 is exceptionally low. PAMPA will often report artificially low apparent permeability (

    
    ) for these compounds.
    
  • Verdict: Useful for high-throughput early screening, but should be conducted at multiple pH levels (e.g., pH 7.4 and pH 9.0) to decouple ionization from intrinsic membrane permeability.

B. Caco-2 Bidirectional Assay (The Gold Standard)
  • Mechanism: Human colon epithelial cancer cells that differentiate to form polarized monolayers with tight junctions, expressing active uptake and efflux transporters (P-gp, BCRP).

  • Performance with Spirocycles: Caco-2 provides a holistic view. The 90° vector twist of the 6-phenyl group often alters P-gp recognition . Caco-2 accurately measures whether the drop in passive diffusion is rescued by active uptake, or hindered by efflux.

  • Verdict: Mandatory for late-stage lead optimization of spirocyclic bioisosteres.

C. MDCK-MDR1 (Madin-Darby Canine Kidney)
  • Mechanism: Transfected canine kidney cells overexpressing human MDR1 (P-gp).

  • Performance with Spirocycles: Because phenylpiperidines are frequently utilized in CNS-active drugs, assessing Blood-Brain Barrier (BBB) penetration is critical. MDCK cells form tighter junctions than Caco-2, making them superior proxies for the BBB.

  • Verdict: Recommended if the 6-phenyl-1-azaspiro[1]heptane derivative is intended for a central nervous system target.

Quantitative Data Comparison

The following table summarizes the representative physicochemical and permeability shifts observed when transitioning from a traditional 4-phenylpiperidine to a 6-phenyl-1-azaspiro[1]heptane scaffold.

Property / Assay Parameter4-Phenylpiperidine (Traditional)6-Phenyl-1-azaspiro[1]heptaneCausality of Shift
Molecular Weight 161.25 g/mol 173.26 g/mol Net addition of one carbon atom (+12 Da).
Calculated pKa ~9.7~10.4Strain-induced alteration of nitrogen lone-pair s-character.
LogD (pH 7.4) ~1.8~0.8Higher ionization fraction at physiological pH reduces lipophilicity.
PAMPA

High (

cm/s)
Moderate (

cm/s)
Reduced passive partitioning due to lower LogD.
Caco-2

(A

B)
High (

cm/s)
Moderate/High (

cm/s)
Paracellular/active transport partially compensates for passive drop.
Efflux Ratio (B-A / A-B) ~1.2 (Non-substrate)~0.8 (Non-substrate)90° spatial twist evades traditional P-gp binding pockets.

Experimental Protocol: Self-Validating Caco-2 Workflow

To ensure trustworthy data, the permeability protocol must be a self-validating system. The following step-by-step methodology incorporates internal controls specifically designed to prevent misinterpretation of highly basic spirocyclic amines, which are prone to non-specific binding.

Step-by-Step Methodology

Step 1: Monolayer Integrity Validation

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) in 24-well Transwell plates. Culture for 21 days.

  • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250

    
    . Add Lucifer Yellow (100 μM) to the apical chamber; basolateral fluorescence must indicate 
    
    
    leakage.

Step 2: Compound Preparation & Recovery Control

  • Prepare a 10 mM stock of the 6-phenyl-1-azaspiro[1]heptane derivative in 100% DMSO.

  • Dilute to a final assay concentration of 10 μM in HBSS buffer (pH 7.4). Ensure final DMSO concentration is

    
    .
    
  • Self-Validation: Highly basic spirocycles can adhere to plastic. Prepare a "Recovery Control" vial incubated alongside the assay plates to calculate mass balance.

Step 3: Bidirectional Transport Execution

  • Apical to Basolateral (A

    
     B):  Add 200 μL of the 10 μM compound solution to the Apical chamber. Add 600 μL of blank HBSS to the Basolateral chamber.
    
  • Basolateral to Apical (B

    
     A):  Add 600 μL of the 10 μM compound solution to the Basolateral chamber. Add 200 μL of blank HBSS to the Apical chamber.
    
  • Include reference standards: Propranolol (High permeability), Atenolol (Low permeability), and Digoxin (P-gp substrate).

  • Incubate at 37°C, 5%

    
     on an orbital shaker (100 rpm) for 120 minutes.
    

Step 4: Sampling and Quenching

  • Extract 50 μL aliquots from both donor and receiver compartments at

    
     min.
    
  • Quench immediately with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

Step 5: LC-MS/MS Analysis & Calculation

  • Quantify the analyte using LC-MS/MS.

  • Calculate Apparent Permeability (

    
    ) using the equation:
    
    
    
    (Where dQ/dt is the rate of permeation,
    
    
    is initial donor concentration, and A is membrane area).
  • Calculate Efflux Ratio (ER):

    
    
    

Gcluster_0Caco-2 Bidirectional AssayStartCompound Preparation(10 mM in DMSO)DilutionDilute to 10 μM in HBSS(pH 7.4)Start->DilutionA_to_BA to B Transport(Apical to Basolateral)Dilution->A_to_BB_to_AB to A Transport(Basolateral to Apical)Dilution->B_to_AIncubationIncubate 2h at 37°C5% CO2A_to_B->IncubationB_to_A->IncubationLCMSLC-MS/MS QuantificationIncubation->LCMSAnalysisCalculate Papp &Efflux Ratio (ER)LCMS->Analysis

Step-by-step workflow for the Caco-2 Bidirectional Permeability Assay.

Conclusion

Replacing a piperidine with a 6-phenyl-1-azaspiro[1]heptane core is an elegant medicinal chemistry strategy, but it requires a nuanced approach to ADME profiling. Because the spirocyclic strain increases basicity and lowers LogD, passive assays like PAMPA may falsely flag these compounds as poorly permeable. By utilizing a rigorously controlled Caco-2 or MDCK bidirectional assay, researchers can accurately capture the interplay between the molecule's novel 3D geometry, its ionization state, and active biological transport mechanisms.

References

  • 1-Azaspiro[1]heptane as a Bioisostere of Piperidine Angewandte Chemie International Edition[Link][2]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters[Link][3]

  • 1-Oxa-2,6-Diazaspiro[1]heptane as a New Potential Piperazine Bioisostere Advanced Synthesis & Catalysis[Link][4]

Safety Operating Guide

6-phenyl-1-azaspiro[3.3]heptane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 6-phenyl-1-azaspiro[3.3]heptane

In the rapidly advancing field of drug development, spirocyclic amines such as this compound are highly sought after for their ability to impart structural rigidity, improve metabolic stability, and enhance target binding affinities ([1]). However, as a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only scientifically rigorous but fundamentally safe. The very properties that make this compound a valuable pharmacophore—its lipophilicity and basic nitrogen center—also dictate stringent handling and disposal protocols to prevent environmental persistence and occupational hazards.

This guide provides a self-validating, step-by-step operational framework for the safe handling, neutralization, and environmental destruction of this compound.

Section 1: Physicochemical Hazard Profiling & Causality

To design an effective disposal plan, we must first understand the molecular behavior of the waste. This compound (CAS: 2028257-91-0) is a highly strained, lipophilic basic amine ([2]).

The Causality of the Hazard: Highly lipophilic basic amines can easily penetrate lipid bilayers, making them cytotoxic and posing off-target environmental risks, such as the inhibition of hERG potassium channels in aquatic life if improperly discharged ([3]). Furthermore, the spiro-fused nitrogen acts as a strong Lewis base. If disposed of in an unquenched state, it can react exothermically with electrophilic waste streams in collection carboys. Therefore, destruction requires high-energy thermal or oxidative processes to fully break the stable C-N and spirocyclic C-C bonds without generating toxic nitrogen oxides (NOx).

Table 1: Quantitative Data & Operational Parameters

ParameterValueCausality & Operational Impact
CAS Number 2028257-91-0Unique identifier required for accurate RCRA waste manifesting ([2]).
Molecular Formula C12H15NThe high carbon-to-nitrogen ratio dictates the required oxygen stoichiometry during incineration.
Molecular Weight 173.258 g/mol Essential for calculating exact molar equivalents of acid needed for neutralization.
Hazard Signal DangerMandates the strict use of engineering controls, including fume hoods and proper PPE ([4]).
Target DRE >99.99%EPA-mandated Destruction and Removal Efficiency to prevent environmental toxicity ([5]).
SCWO Pressure >3206 psiMinimum pressure required to reach the supercritical state for aqueous waste destruction ([6]).
SCWO Temperature >374 °CMinimum temperature required to ensure complete oxidation of the spirocyclic core.

Section 2: Step-by-Step Methodologies

Protocol 1: In-Lab Quenching and Phase Segregation

This protocol is a self-validating system designed to neutralize the active pharmacophore before it ever leaves your fume hood.

  • Step 1: Reaction Quenching

    • Action: Transfer the crude reaction mixture containing this compound to a fume hood. Slowly titrate the mixture with 1M Hydrochloric Acid (HCl) while stirring until the aqueous phase reaches a pH of 3-4.

    • Causality: In its free base form, the compound is volatile and highly reactive. Converting it to a hydrochloride salt renders it water-soluble and non-volatile, drastically reducing inhalation risks and preventing unwanted nucleophilic reactions in the waste carboy.

  • Step 2: Phase Separation

    • Action: Perform a liquid-liquid extraction. Separate the organic solvent layer (e.g., dichloromethane, ethyl acetate) from the acidic aqueous layer containing the deactivated amine salt.

    • Causality: Halogenated/non-halogenated solvents require different destruction parameters than aqueous waste. Segregation prevents exothermic reactions and optimizes downstream destruction efficiency.

  • Step 3: System Validation

    • Action: Test the pH of the isolated aqueous layer using indicator paper to ensure it remains strictly acidic (pH < 4). This validates that the basic amine is fully protonated and safe for aqueous storage.

Protocol 2: Facility-Level Destruction Workflows

Once the waste leaves the laboratory, it must be processed according to EPA guidelines to ensure zero environmental impact.

  • Step 1: RCRA Manifesting

    • Action: Label the segregated waste streams in strict compliance with the Resource Conservation and Recovery Act (RCRA).

    • Causality: Proper manifesting ensures that the waste is routed to the correct destruction facility, avoiding regulatory penalties and preventing accidental environmental release ([7]).

  • Step 2: High-Temperature Incineration (Organic Streams)

    • Action: Route the organic waste stream to an EPA-approved rotary kiln incinerator.

    • Causality: High thermal energy is required to break the strained spirocyclic C-C bonds and stable C-N bonds. This process achieves the EPA-mandated >99.99% Destruction and Removal Efficiency (DRE), preventing the formation of toxic byproducts ([5]).

  • Step 3: Super Critical Water Oxidation (Aqueous Streams)

    • Action: Route the aqueous amine salt stream to a Super Critical Water Oxidation (SCWO) unit operating at >3206 psi and >374 °C.

    • Causality: SCWO leverages the unique properties of water above its thermodynamic critical point. Under these conditions, the organic amine salt becomes fully miscible, allowing for rapid and complete oxidation into harmless CO₂, H₂O, and N₂ gas without toxic emissions ([6]).

Section 3: Waste Segregation & Disposal Visualization

The following diagram illustrates the logical workflow for processing this compound waste streams, ensuring strict adherence to environmental safety standards.

G Start This compound Waste Generation Decision Phase Separation (Aqueous vs. Organic) Start->Decision Segregate Organic Organic Waste Stream (Solvent-heavy) Decision->Organic Organic Phase Aqueous Aqueous Waste Stream (Trace amine salt) Decision->Aqueous Aqueous Phase Incineration High-Temperature Incineration (>99.99% DRE) Organic->Incineration EPA RCRA Compliant SCWO Super Critical Water Oxidation (SCWO) Aqueous->SCWO Advanced Oxidation Effluent Final Effluent (CO2, H2O, N2) Incineration->Effluent Exhaust/Scrubbing SCWO->Effluent Discharge

Figure 1: Waste segregation and destruction workflow for spirocyclic amine waste streams.

References

  • Title: this compound | 2028257-91-0 Source: Molaid URL: [Link]

  • Title: Hazardous Waste Treatment, Storage, and Disposal Facilities; Air Emission Standards for Volatile Organics Control Source: EPA URL: [Link]

  • Title: Pilot-Scale Evaluation Of An Incinerability Ranking System For Hazardous Organic Compounds Source: ResearchGate URL: [Link]

  • Title: PFAS and Waste Destruction Systems Source: General Atomics URL: [Link]

  • Title: Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery Source: PMC (NIH) URL: [Link]

  • Title: Executing the revised strategy towards the synthesis of spirocycle core... Source: ResearchGate URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.